molecular formula C16H21NO3 B1253524 4,5-Dihydropiperlonguminine CAS No. 23512-53-0

4,5-Dihydropiperlonguminine

Numéro de catalogue: B1253524
Numéro CAS: 23512-53-0
Poids moléculaire: 275.34 g/mol
Clé InChI: CSGDXLXTJVRNEA-GQCTYLIASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,5-Dihydropiperlonguminine is a biologically active amide alkaloid found in various plant species from the Piper genus, such as Piper longum L. and Piper tuberculatum . This compound is part of a family of structurally related molecules that are the subject of extensive research due to their diverse pharmacological potential. As a research reagent, this compound serves as a valuable chemical tool for probing complex biological pathways and mechanisms. Research Applications and Value: Initial investigations into related Piper alkaloids suggest several promising research avenues for this compound. Studies on plant extracts containing this compound and its analogs have indicated potential antiplatelet aggregation properties, which are valuable for research into thrombotic disorders . Furthermore, its structural similarity to piperlongumine, a compound known for its selective cytotoxicity against cancer cells , makes it a candidate for investigating anticancer mechanisms and oxidative stress responses in transformed cell lines . Research on Piper tuberculatum extracts also points to potent molluscicidal activity against the snail Biomphalaria glabrata , an intermediate host for the parasite Schistosoma mansoni , highlighting its utility in parasitological and infectious disease studies . Mechanism of Action Insights: The bioactivity of this compound is likely linked to the electrophilic properties common to its chemical class. Analogs like piperlongumine are known to elevate levels of reactive oxygen species (ROS) selectively in cancer cells, inducing apoptosis and causing cell cycle arrest . The compound's α,β-unsaturated moiety is a critical structural feature for this activity, as it can interact with cellular thiols in proteins and antioxidants like glutathione, disrupting redox homeostasis . Researchers can utilize this reagent to further elucidate these mechanisms and explore its specific molecular targets. Regulatory and Use Compliance: This product is labeled "For Research Use Only" (RUO) . It is strictly for use in laboratory research and is not intended for any diagnostic, therapeutic, or prophylactic purposes in humans or animals. It is not for use in food, drugs, or household applications. Researchers should handle this compound with appropriate safety precautions, as related alkaloids may cause irritation to the skin, eyes, and respiratory tract.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,17,18)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGDXLXTJVRNEA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C=CCCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)/C=C/CCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310427
Record name 4,5-Dihydropiperlonguminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,5-Dihydropiperlonguminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23512-53-0
Record name 4,5-Dihydropiperlonguminine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23512-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydropiperlonguminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dihydropiperlonguminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

110 °C
Record name 4,5-Dihydropiperlonguminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041488
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling 4,5-Dihydropiperlonguminine: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydropiperlonguminine, a bioactive alkaloid belonging to the piperamide class, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, detailed isolation methodologies, and spectroscopic characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources

This compound has been identified and isolated from various plant species, predominantly within the Piper genus. The primary documented sources include:

  • Piper tuberculatum : The seeds of this plant are a significant source of this compound[1][2].

  • Piper arboreum : This species is another known producer of this compound[3][4].

  • Zanthoxylum gilletii : This species has also been reported to contain this compound.

While other Piper species are rich sources of various piperamides, P. tuberculatum and P. arboreum are the most frequently cited sources for the isolation of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is crucial for the identification and characterization of the compound.

PropertyValueReference
Molecular Formula C₁₆H₂₁NO₃
Molecular Weight 275.34 g/mol
Physical Description Solid
Melting Point 110 °C
Synonyms 5,6-Dihydropiperlonguminine, (E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide

Table 1: Physicochemical Properties of this compound

Spectroscopic DataChemical Shift (δ) / m/z
¹H-NMR (CDCl₃, 200 MHz) Data to be extracted from full text of cited literature
¹³C-NMR (CDCl₃, 50 MHz) Data to be extracted from full text of cited literature
Mass Spectrometry (ES-MS) Data to be extracted from full text of cited literature

Table 2: Spectroscopic Data for this compound

Isolation Methodology

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methodologies reported for the isolation of piperamides from Piper species.

Experimental Workflow

Isolation_Workflow start Plant Material (e.g., seeds of Piper tuberculatum) extraction Solvent Extraction (e.g., CH₂Cl₂:MeOH 2:1) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract cc Column Chromatography (Silica Gel) crude_extract->cc fractions Elution with Solvent Gradient (Hexane to Ethyl Acetate) cc->fractions fraction_collection Fraction Collection & TLC Analysis fractions->fraction_collection target_fractions Combined Fractions Containing This compound fraction_collection->target_fractions purification Further Purification (e.g., Preparative TLC or HPLC) target_fractions->purification isolated_compound Pure this compound purification->isolated_compound characterization Spectroscopic Characterization (NMR, MS) isolated_compound->characterization end Structural Elucidation characterization->end

Caption: General workflow for the isolation of this compound.

Detailed Protocol
  • Extraction:

    • Air-dried and powdered plant material (e.g., seeds of Piper tuberculatum) is subjected to extraction with a suitable solvent system, such as a 2:1 mixture of dichloromethane and methanol, at room temperature.

    • The extraction is typically carried out for an extended period (e.g., 48 hours) with agitation to ensure exhaustive extraction of the secondary metabolites.

  • Filtration and Concentration:

    • The resulting mixture is filtered to remove solid plant debris.

    • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Chromatographic Fractionation:

    • The crude extract is subjected to column chromatography on silica gel.

    • The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis:

    • Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., UV light or an iodine chamber).

    • Fractions exhibiting similar TLC profiles and containing the compound of interest are pooled together.

  • Purification:

    • The combined fractions containing this compound are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structural Elucidation:

    • The structure of the isolated compound is confirmed by comprehensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison of the obtained data with published values.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of piperamides, particularly the well-studied compound piperine, has been shown to exhibit significant anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling cascades.

Anti-Inflammatory Signaling Pathway of Piperamides

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_piperamide Piperamide Intervention cluster_pathway Cellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK Activates MAPK MAPKs (p38, ERK, JNK) LPS->MAPK Activates Piperamide This compound (and other piperamides) Piperamide->IKK Inhibits Piperamide->MAPK Inhibits Nrf2 Nrf2 Piperamide->Nrf2 Activates IkappaB IκBα IKK->IkappaB Phosphorylates & promotes degradation NFkB NF-κB IkappaB->NFkB Inhibits (in cytoplasm) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates to nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Induces transcription MAPK->NFkB Activates HO1 HO-1 Nrf2->HO1 Induces expression Anti_inflammatory_Genes Antioxidant/Anti-inflammatory Genes Nrf2->Anti_inflammatory_Genes Induces transcription HO1->Inflammatory_Genes Inhibits

Caption: Putative anti-inflammatory signaling pathways modulated by piperamides.

Piperamides are thought to exert their anti-inflammatory effects through:

  • Inhibition of the NF-κB Pathway: They can suppress the activation of IκB kinase (IKK), which prevents the degradation of IκBα and subsequent translocation of the pro-inflammatory transcription factor NF-κB to the nucleus. This leads to a downregulation of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and various interleukins.

  • Modulation of MAPK Signaling: Piperamides can also inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38, ERK, and JNK, which are also involved in the upstream activation of NF-κB and the inflammatory response.

  • Activation of the Nrf2/HO-1 Pathway: Some piperamides have been shown to activate the transcription factor Nrf2, leading to the upregulation of antioxidant and cytoprotective enzymes like heme oxygenase-1 (HO-1), which can counteract oxidative stress and inflammation.

Conclusion

This compound is a naturally occurring piperamide with potential biological activities. This guide has outlined its primary natural sources and provided a detailed, generalized protocol for its isolation and purification. The tabulated physicochemical and spectroscopic data serve as a key reference for its identification. Furthermore, the elucidation of the potential anti-inflammatory signaling pathways modulated by the broader class of piperamides provides a foundation for future research into the specific mechanisms of action of this compound. This information is intended to facilitate further investigation into this promising natural product and its potential therapeutic applications.

References

The Biological Activity of 4,5-Dihydropiperlonguminine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydropiperlonguminine, an amide alkaloid found in various plant species including Piper longum L., Piper arboreum, and Zanthoxylum gilletii, is a compound of growing interest within the scientific community. Structurally related to the well-studied piperlongumine, this compound presents a potential candidate for therapeutic development, with preliminary studies suggesting its involvement in neuroprotective, anti-inflammatory, and antifungal activities. This technical guide synthesizes the current, albeit limited, scientific literature on the biological activities of this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing putative signaling pathways. It is important to note that much of the existing research has been conducted on extracts or mixtures containing this compound, and further studies on the isolated compound are required to fully elucidate its specific biological functions.

Quantitative Data on Biological Activities

The available quantitative data for the biological activity of this compound, both as part of a mixture and as an isolated compound, are summarized below.

Biological ActivityAssayTest SubstanceCell Line/OrganismConcentration/IC50Reference
Neuroprotective Amyloid-beta (Aβ40 and Aβ42) Production InhibitionMixture of piperlonguminine and this compound (1:0.8 ratio)SK-N-SH (human neuroblastoma)3.13, 6.25, 12.50 µg/mL[1]
Hepatoprotective Inhibition of D-galactosamine/TNFα-induced cytotoxicityIsolated this compoundddY mouse hepatocytesIC50: 8.2 µM
Antifungal Antifungal SusceptibilityHexane fraction of P. arboreum containing 4,5-dihydropiperylineOpportunistic yeastsNot specified
Antifungal Antifungal SusceptibilityPyrrolidine amides from P. arboreum including 4,5-dihydropiperylineCladosporium sphaerospermum, C. cladosporioidesNot specified

Key Biological Activities and Experimental Protocols

Neuroprotective Effects: Inhibition of Amyloid-Beta Production

A significant study has indicated the potential of a mixture containing this compound in the context of Alzheimer's disease pathology.

Experimental Overview: A mixture of piperlonguminine and this compound (1:0.8) was shown to significantly decrease the levels of Amyloid Precursor Protein (APP), Aβ42, and Aβ40 in human neuroblastoma SK-N-SH cells[1]. This effect was observed at concentrations of 3.13, 6.25, and 12.50 µg/mL[1]. Interestingly, the mechanism of action does not appear to involve the direct inhibition of β-secretase (BACE-1) or γ-secretase, the key enzymes in the amyloidogenic pathway[1].

Methodologies:

  • Cell Culture: Human neuroblastoma SK-N-SH cells were cultured under standard conditions.

  • Western Blot Analysis: To determine the expression levels of APP and BACE-1, cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against APP and BACE-1, followed by incubation with a secondary antibody and chemiluminescent detection.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of secreted Aβ40 and Aβ42 in the cell culture medium were quantified using specific sandwich ELISA kits.

  • Immunocytochemistry: The intracellular levels of Aβ42 were visualized using immunocytochemical staining. Cells were fixed, permeabilized, and incubated with an anti-Aβ42 primary antibody, followed by a fluorescently labeled secondary antibody for microscopic analysis.

Below is a conceptual workflow for the investigation of the neuroprotective effects of this compound.

G cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_results Results SK-N-SH_Cells SK-N-SH Cells Treatment Treat with this compound (or mixture) SK-N-SH_Cells->Treatment Western_Blot Western Blot (APP, BACE-1) Treatment->Western_Blot Cell Lysate ELISA ELISA (Aβ40, Aβ42) Treatment->ELISA Culture Medium ICC Immunocytochemistry (Aβ42) Treatment->ICC Fixed Cells APP_Reduction Reduced APP Expression Western_Blot->APP_Reduction Abeta_Reduction Reduced Aβ40/Aβ42 Production ELISA->Abeta_Reduction ICC->Abeta_Reduction

Experimental workflow for neuroprotection assays.

The observed reduction in APP and amyloid-beta levels without direct secretase inhibition suggests an upstream mechanism of action. A proposed signaling pathway is depicted below, highlighting the unknown upstream target of this compound.

G DHP This compound Unknown_Target Unknown Upstream Target(s) DHP->Unknown_Target APP_Expression APP Gene Expression/ Protein Stability Unknown_Target->APP_Expression APP_Protein Amyloid Precursor Protein (APP) APP_Expression->APP_Protein Abeta Amyloid-beta (Aβ40/Aβ42) APP_Protein->Abeta Amyloidogenic Processing BACE1_gSecretase β-secretase (BACE1) & γ-secretase

Proposed signaling pathway for Aβ reduction.
Anti-Inflammatory Activity

This compound has been identified as a constituent of a methanolic extract of Piper longum L. fruit, which demonstrated anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The extract was found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Experimental Overview: The study on the Piper longum extract provides a framework for investigating the anti-inflammatory potential of isolated this compound. Key inflammatory markers and signaling proteins would be assessed.

Methodologies:

  • Cell Culture and Treatment: RAW 264.7 macrophages would be cultured and pre-treated with various concentrations of this compound before stimulation with LPS.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture medium would be measured using the Griess reagent assay.

  • Cytokine Quantification: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant would be determined by ELISA.

  • Western Blot Analysis: The expression and phosphorylation status of key proteins in the MAPK pathway (e.g., p38, ERK, JNK) and other inflammatory pathways (e.g., NF-κB) would be analyzed by Western blotting of cell lysates.

The logical workflow for these anti-inflammatory experiments is outlined below.

G cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_results Results RAW_Cells RAW 264.7 Cells Pre-treatment Pre-treat with This compound RAW_Cells->Pre-treatment LPS_Stimulation Stimulate with LPS Pre-treatment->LPS_Stimulation Griess_Assay Griess Assay (NO) LPS_Stimulation->Griess_Assay Culture Medium ELISA ELISA (TNF-α, IL-6) LPS_Stimulation->ELISA Culture Medium Western_Blot Western Blot (p-p38, p-ERK, p-JNK) LPS_Stimulation->Western_Blot Cell Lysate Inflammation_Reduction Reduced Inflammatory Markers Griess_Assay->Inflammation_Reduction ELISA->Inflammation_Reduction Western_Blot->Inflammation_Reduction

Workflow for in vitro anti-inflammatory assays.

Based on the findings from the Piper longum extract, a putative signaling pathway for the anti-inflammatory action of this compound is presented below, focusing on the MAPK pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway DHP This compound DHP->MAPK_Pathway Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK_Pathway->Inflammatory_Mediators NFkB_Pathway->Inflammatory_Mediators

Hypothesized anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound is an intriguing natural product with demonstrated potential in several areas of therapeutic interest. The current body of research, while promising, underscores the need for more focused investigations into the biological activities of the isolated compound. Future studies should aim to:

  • Isolate and quantify the specific effects of this compound in neuroprotective and anti-inflammatory models to determine precise IC50 and EC50 values.

  • Elucidate the exact molecular targets and signaling pathways modulated by the pure compound.

  • Conduct in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.

A deeper understanding of the mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent for neurodegenerative, inflammatory, or infectious diseases.

References

Unveiling the Molecular Architecture of 4,5-Dihydropiperlonguminine: A Technical Guide to its Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation and characterization of 4,5-Dihydropiperlonguminine, a naturally occurring amide with promising biological activities. This document details the spectroscopic data, experimental protocols for its isolation, and insights into its mode of action, presenting a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a piperamide alkaloid isolated from various plant species of the Piper genus, notably Piper tuberculatum.[1] Structurally, it is the N-isobutyl amide of 5-(1,3-benzodioxol-5-yl)pent-2-enoic acid. The interest in this compound stems from its diverse biological activities, including insecticidal and potential neuroprotective properties. This guide will delve into the scientific evidence that underpins our current understanding of its molecular structure and bioactivity.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1.

PropertyData
Molecular Formula C₁₆H₂₁NO₃
Molecular Weight 275.34 g/mol
IUPAC Name (E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide
Melting Point 110 °C
Appearance Solid
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 6.78 (d, J = 1.6 Hz, 1H), 6.72 (d, J = 7.9 Hz, 1H), 6.64 (dd, J = 7.9, 1.6 Hz, 1H), 6.85 (dt, J = 15.0, 6.9 Hz, 1H), 5.92 (s, 2H), 5.82 (d, J = 15.0 Hz, 1H), 5.50 (br s, 1H, NH), 3.08 (t, J = 6.6 Hz, 2H), 2.65 (t, J = 7.6 Hz, 2H), 2.35 (q, J = 7.4 Hz, 2H), 1.78 (m, 1H), 0.91 (d, J = 6.7 Hz, 6H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 166.5 (C=O), 147.7, 145.8, 145.2, 121.2, 121.1, 108.7, 108.2, 100.8, 46.9, 35.1, 34.8, 28.6, 20.1 (2C)
Mass Spectrometry (EI-MS) m/z (%): 275 [M]⁺ (15), 203 (10), 174 (5), 148 (20), 135 (100), 105 (10), 77 (15)
Infrared (IR) (KBr) νₘₐₓ (cm⁻¹): 3300 (N-H), 1665 (C=O, amide I), 1625 (C=C), 1540 (N-H, amide II), 1250, 1040 (C-O)

Note: Specific peak assignments are based on data reported for similar piperamides and general chemical shift knowledge. The provided data is a representative compilation and may vary slightly based on experimental conditions.

Interpretation of Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum reveals key structural features. The signals in the aromatic region (δ 6.6-6.8 ppm) are characteristic of a 1,3,4-trisubstituted benzene ring, consistent with the benzodioxole moiety. The singlet at δ 5.92 ppm corresponds to the two protons of the methylenedioxy group. The olefinic protons at δ 6.85 and 5.82 ppm with a large coupling constant (J = 15.0 Hz) confirm the trans (E) configuration of the double bond. The signals for the isobutyl group are observed in the aliphatic region, including a doublet for the six methyl protons at δ 0.91 ppm.

  • ¹³C NMR: The carbon NMR spectrum shows 16 distinct signals, confirming the molecular formula. The carbonyl carbon of the amide is observed at δ 166.5 ppm. The signals for the benzodioxole ring and the olefinic carbons are present in the downfield region, while the aliphatic carbons of the pentenyl and isobutyl chains appear in the upfield region.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z 275, which corresponds to the molecular weight of this compound. The fragmentation pattern, with a base peak at m/z 135, is consistent with the cleavage of the molecule, providing further evidence for the proposed structure.

  • Infrared Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the secondary amide at 3300 cm⁻¹, the amide I band (C=O stretch) at 1665 cm⁻¹, and the amide II band (N-H bend) at 1540 cm⁻¹. The presence of the C=C double bond is indicated by the absorption at 1625 cm⁻¹.

Experimental Protocols

Isolation of this compound from Piper tuberculatum

The following is a generalized protocol for the isolation of this compound based on methods reported for piperamides.

experimental_workflow start Dried and Powdered Leaves of Piper tuberculatum extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration fractionation Column Chromatography (Silica Gel) filtration->fractionation elution Gradient Elution (Hexane, Ethyl Acetate, Methanol) fractionation->elution fractions Collection of Fractions elution->fractions analysis TLC Analysis of Fractions fractions->analysis purification Further Purification of Active Fractions (e.g., Preparative HPLC) analysis->purification end Pure this compound purification->end

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered leaves of Piper tuberculatum are subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours).[2]

  • Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

  • Fractionation: The crude extract is subjected to column chromatography on silica gel.[2]

  • Elution: The column is eluted with a gradient of solvents with increasing polarity, typically starting with hexane, followed by mixtures of hexane and ethyl acetate, pure ethyl acetate, and finally mixtures of ethyl acetate and methanol.[2]

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Purification: Fractions containing this compound are combined and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to aid in the complete assignment of proton and carbon signals.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

  • Infrared Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

Biological Activity and Signaling Pathway

Inhibition of Amyloid-β Production

Research has shown that a mixture of piperlonguminine and this compound can significantly decrease the levels of amyloid-β (Aβ) peptides, Aβ40 and Aβ42, in human neuroblastoma SK-N-SH cells. This effect is attributed to the reduction in the expression of the Amyloid Precursor Protein (APP). Notably, the activities of β-secretase and γ-secretase, the enzymes responsible for the cleavage of APP to produce Aβ, were not significantly affected.

This suggests that this compound may exert its neuroprotective effects by downregulating the substrate (APP) for amyloidogenic processing, rather than by directly inhibiting the secretase enzymes.

APP_Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase Non-amyloidogenic pathway beta_secretase β-secretase APP->beta_secretase Amyloidogenic pathway sAPPalpha sAPPα (non-amyloidogenic) alpha_secretase->sAPPalpha CTF83 C83 fragment alpha_secretase->CTF83 sAPPbeta sAPPβ beta_secretase->sAPPbeta Abeta Amyloid-β (Aβ) (neurotoxic) beta_secretase->Abeta gamma_secretase γ-secretase p3 p3 fragment gamma_secretase->p3 CTF83->gamma_secretase Abeta->gamma_secretase Dihydropiperlonguminine This compound Dihydropiperlonguminine->APP Inhibits production

Figure 2. Proposed mechanism of action of this compound on the Amyloid Precursor Protein (APP) processing pathway.

Conclusion

The structural elucidation of this compound has been unequivocally achieved through the application of modern spectroscopic techniques. The detailed characterization of this natural product, coupled with the understanding of its biological activities, such as the inhibition of amyloid-β production, opens avenues for its further investigation as a potential therapeutic agent. This guide provides a foundational resource for scientists and researchers to build upon in the exploration of this compound and other related piperamides in the context of drug discovery and development.

References

An In-depth Technical Guide to 4,5-Dihydropiperlonguminine: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dihydropiperlonguminine, a naturally occurring amide alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation, and a review of its known biological activities, supported by quantitative data. Furthermore, this guide illustrates the biosynthetic context of this compound and outlines a general workflow for the discovery and evaluation of such natural products.

Introduction

This compound is a piperidine alkaloid found in various species of the Piper genus. Its chemical structure features a substituted piperidine ring linked to a 3-(1,3-benzodioxol-5-yl)propanoyl moiety. The initial discovery of this class of compounds was driven by the exploration of the chemical constituents of plants used in traditional medicine. This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

The study of piper amides, the class of compounds to which this compound belongs, has a long history rooted in the investigation of the chemical principles behind the pungency and medicinal properties of plants like black pepper (Piper nigrum). The exploration of various Piper species has led to the identification of a diverse array of such amides with a range of biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C16H21NO3PubChem
IUPAC Name (E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamidePubChem
CAS Number 23512-53-0PubChem
Molecular Weight 275.34 g/mol PubChem
Melting Point 110 °CPubChem
Physical Description SolidPubChem

Experimental Protocols

Isolation of this compound from Piper tuberculatum

The following is a detailed methodology for the isolation of this compound based on established protocols for piper amides from Piper species.

4.1.1. Plant Material and Extraction

  • Fresh leaves of Piper tuberculatum are collected and air-dried in the shade.

  • The dried leaves are ground into a fine powder.

  • The powdered plant material is subjected to exhaustive extraction with a suitable solvent, such as ethanol or a mixture of dichloromethane and methanol (2:1), at room temperature.

  • The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

4.1.2. Bioassay-Guided Fractionation

  • The crude extract is subjected to preliminary bioassays to determine its biological activity (e.g., antifungal or insecticidal).

  • The active extract is then fractionated using column chromatography over silica gel.

  • A solvent gradient of increasing polarity (e.g., hexane, ethyl acetate, and methanol mixtures) is used to elute the fractions.

  • Each fraction is collected and tested for biological activity to identify the active fractions.

4.1.3. Purification

  • The active fractions are further purified using repeated column chromatography on silica gel and/or Sephadex LH-20.

  • Thin-layer chromatography (TLC) is used to monitor the separation and purity of the compounds.

  • Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

4.1.4. Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Biological Activity

This compound has demonstrated notable biological activities, particularly as a larvicide. The quantitative data for its activity is summarized in Table 2.

Biological ActivityTest OrganismMetricValueReference
LarvicidalAedes aegyptiLC506.7 µg/mLde-la-Cruz-A. et al., 2019

While specific quantitative data for other activities are limited, related piper amides from Piper species have shown a broad spectrum of biological effects, including antifungal properties. For instance, various amides isolated from Piper arboreum and Piper tuberculatum have shown activity against the fungi Cladosporium sphaerospermum and C. cladosporioides.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound have not yet been extensively studied. However, the closely related compound, piperlongumine, has been shown to exert its effects through various pathways, which may provide insights into the potential mechanisms of action for this compound.

signaling_pathway cluster_piperlongumine Piperlongumine (Related Compound) cluster_cellular_effects Potential Cellular Targets cluster_outcomes Biological Outcomes PL Piperlongumine ROS ↑ Reactive Oxygen Species (ROS) PL->ROS NFkB ↓ NF-κB Pathway ROS->NFkB MAPK ↓ MAPK Pathway ROS->MAPK Apoptosis Apoptosis NFkB->Apoptosis Inflammation Anti-inflammatory Effects NFkB->Inflammation MAPK->Apoptosis Anticancer Anticancer Activity MAPK->Anticancer

Figure 1: Potential signaling pathways modulated by piperlongumine, a related compound.

The general workflow for the discovery and characterization of natural products like this compound is depicted in the following diagram.

experimental_workflow A Plant Collection & Drying B Extraction A->B C Bioassay Screening (e.g., Antifungal, Insecticidal) B->C D Bioassay-Guided Fractionation (Column Chromatography) C->D Active Extract E Purification of Active Compounds (HPLC) D->E F Structure Elucidation (NMR, MS, etc.) E->F G Quantitative Bioassays (IC50, LC50, MIC) F->G H Mechanism of Action Studies (Signaling Pathways) G->H

Figure 2: General experimental workflow for natural product discovery.

Conclusion

This compound is a piper amide with demonstrated insecticidal activity. While its full biological potential and mechanisms of action are yet to be completely elucidated, it represents a promising lead compound for the development of new bioactive agents. Further research is warranted to explore its diverse pharmacological properties and to understand the specific signaling pathways it modulates. This guide provides a foundational resource for researchers to build upon in their future investigations of this intriguing natural product.

References

A Technical Guide to the Physicochemical Properties of 4,5-Dihydropiperlonguminine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydropiperlonguminine is a natural alkaloid amide belonging to the piperamide class of compounds. It is found in various species of the Piper genus, such as Piper tuberculatum[1][2]. Structurally similar to the more extensively studied piperlongumine, this compound and its analogs are of significant interest to the scientific community due to their potential biological activities, including insecticidal and neuroprotective effects[1][3].

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development. The document summarizes key quantitative data, outlines standard experimental methodologies for property determination, and visualizes relevant workflows and biological pathways to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are critical for its handling, formulation, and application in research settings. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for drug development.

Quantitative Data Summary

The known quantitative properties of this compound are compiled below for easy reference and comparison.

PropertyValueSource
IUPAC Name (E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamidePubChem[4]
CAS Number 23512-53-0PubChem[4]
Molecular Formula C₁₆H₂₁NO₃PubChem[4]
Molecular Weight 275.34 g/mol PubChem[4]
Physical Description Solid, PowderHMDB[4], BioCrick[1]
Melting Point 110 °CHMDB[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[1]

Experimental Protocols & Methodologies

The determination of physicochemical properties relies on standardized, reproducible experimental protocols. While specific primary literature detailing the analysis of this compound is not always available, this section outlines the standard methodologies used for such characterizations.

Workflow for Isolation and Characterization

The general process for studying a natural product like this compound involves extraction from a natural source, followed by purification and rigorous characterization to confirm its identity and purity before determining its physicochemical properties.

G cluster_0 Isolation & Purification cluster_1 Structural Elucidation & Purity cluster_2 Property Determination A Plant Material (e.g., Piper tuberculatum seeds) B Solvent Extraction A->B C Chromatographic Purification (e.g., HPLC) B->C D Mass Spectrometry (MS) C->D E NMR Spectroscopy (¹H, ¹³C) C->E F Purity Assessment (>98%) D->F E->F G Melting Point Analysis F->G H Solubility Testing F->H

Caption: General workflow for the isolation and characterization of this compound.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity. The standard method for its determination is the capillary melting point technique.

  • Principle: A small, powdered sample is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end).

  • Procedure:

    • A small amount of the dried, powdered this compound is packed into the bottom of a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (110 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁–T₂. For a pure compound, this range is typically narrow (<2 °C).

Solubility Assessment

Solubility data is vital for preparing stock solutions for biological assays and for formulation development.

  • Principle: The solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specified temperature.

  • Procedure (Qualitative & Semi-Quantitative):

    • A small, pre-weighed amount of this compound (e.g., 1 mg) is added to a vial containing a fixed volume of the test solvent (e.g., 1 mL).

    • The mixture is vortexed or agitated vigorously for a set period.

    • If the solid dissolves completely, more solute is added incrementally until saturation is reached (i.e., solid material remains undissolved).

    • The process may be aided by gentle warming (e.g., to 37 °C) or sonication to facilitate dissolution, particularly for preparing concentrated stock solutions[1].

    • Solubility is typically expressed in terms of mg/mL or molarity. For compounds like this compound, which are sparingly soluble in aqueous solutions, a common practice is to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer[5].

Biological Context and Associated Signaling Pathways

While research into the specific mechanisms of this compound is ongoing, the biological activities of the closely related parent compound, piperlongumine, provide valuable insights. Piperlongumine is known to exhibit anti-inflammatory and anticancer properties, often through the modulation of key cellular signaling pathways. One of the most well-documented targets is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

Compounds like piperlongumine have been shown to inhibit the NF-κB signaling pathway[6]. This pathway is constitutively active in many inflammatory diseases and cancers. Inhibition typically occurs by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

G Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasomal Degradation IkBa_p->Proteasome Targets for Proteasome->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Initiates Inhibitor Piperlongumine / This compound Inhibitor->IKK Inhibits

Caption: Postulated inhibition of the NF-κB pathway by piperamides like this compound.

References

A Comparative Analysis of the Bioactivities of 4,5-Dihydropiperlonguminine and Piperlongumine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperlongumine, a natural alkaloid isolated from the fruit of the long pepper (Piper longum), has garnered significant attention in the scientific community for its potent and selective anticancer and anti-inflammatory properties. Its unique chemical structure, characterized by a conjugated system and two electrophilic Michael acceptor sites, is believed to be central to its bioactivity. A closely related analog, 4,5-dihydropiperlonguminine, features a saturated piperidine ring, fundamentally altering its electronic and chemical properties. This technical guide provides a comprehensive comparison of the known bioactivities of piperlongumine and this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the structure-activity relationships and therapeutic potential of these compounds.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for piperlongumine and this compound, primarily focusing on their anticancer and hepatoprotective activities. A significant disparity in the volume of research exists, with piperlongumine being extensively studied, while data for this compound is limited.

Table 1: Anticancer Activity (IC50 Values in µM)

CompoundCell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
Piperlongumine IHH-4Papillary Thyroid Cancer3.822.58-
WROFollicular Thyroid Cancer10.245.68-
8505cAnaplastic Thyroid Cancer4.122.86-
KMH-2Anaplastic Thyroid Cancer2.981.89-
MC-3Oral Cancer9.36--
HSC-4Oral Cancer8.41--
HeLaCervical Cancer12.8910.77-
MCF-7Breast Cancer13.3911.08-
MGC-803Gastric Cancer12.559.72-
SF-295Glioblastoma--0.8 µg/mL
HCT-8Colon Carcinoma--0.7 µg/mL
This compound --Data not availableData not availableData not available

Table 2: Other Bioactivities

CompoundBioactivityAssayMetricValue
Piperlongumine Anti-inflammatoryInhibition of NO production in LPS-stimulated RAW 264.7 cellsIC50Data varies with specific analogs
Anti-inflammatoryInhibition of NLRP3 inflammasome-Qualitative inhibition
This compound HepatoprotectiveInhibition of D-galactosamine/TNFα-induced cytotoxicity in ddY mouse hepatocytesIC508.2 µM
InsecticidalMortality against velvetbean caterpillar (Anticarsia gemmatalis)-100% mortality at 700 µ g/insect

Structure-Activity Relationship: The Critical Role of the α,β-Unsaturated Lactam

The significant difference in the available bioactivity data between piperlongumine and this compound is likely a direct consequence of their structural differences. Research on piperlongumine analogs has consistently highlighted the importance of the α,β-unsaturated lactam moiety (specifically the C2-C3 double bond) for its anticancer and reactive oxygen species (ROS)-inducing activities. This double bond acts as a Michael acceptor, a key feature for covalent interactions with cellular nucleophiles, such as cysteine residues in proteins.

The hydrogenation of the piperidine ring in this compound removes this critical electrophilic site. Studies on 2,3-dihydropiperlongumine, a similar analog, have shown a dramatic reduction in cytotoxicity and ROS induction compared to piperlongumine[1]. This strongly suggests that this compound would exhibit significantly diminished anticancer and pro-oxidant effects. The observed hepatoprotective and insecticidal activities of this compound may, therefore, proceed through different, likely non-covalent, mechanisms of action.

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of piperlongumine's bioactivity. These protocols can be adapted for the evaluation of this compound to enable a direct comparison.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (piperlongumine or this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The bioactivity of piperlongumine is attributed to its ability to modulate multiple cellular signaling pathways, primarily through the induction of reactive oxygen species (ROS).

ROS-Mediated Apoptosis

Piperlongumine selectively increases intracellular ROS levels in cancer cells, which have a higher basal level of oxidative stress compared to normal cells. This surge in ROS leads to the activation of stress-related signaling cascades, including the JNK and p38 MAPK pathways, and the inhibition of pro-survival pathways like PI3K/Akt. The culmination of these events is the induction of apoptosis (programmed cell death).

ROS_Apoptosis Piperlongumine Piperlongumine ROS ↑ ROS Piperlongumine->ROS JNK_p38 ↑ JNK/p38 MAPK ROS->JNK_p38 PI3K_Akt ↓ PI3K/Akt Pathway ROS->PI3K_Akt Apoptosis Apoptosis JNK_p38->Apoptosis PI3K_Akt->Apoptosis

Caption: Piperlongumine induces ROS, activating pro-apoptotic and inhibiting pro-survival pathways.

Anti-inflammatory Pathway via NF-κB Inhibition

Piperlongumine has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can directly inhibit IKK (IκB kinase), which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NFkB_Inhibition Piperlongumine Piperlongumine IKK IKK Piperlongumine->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Piperlongumine inhibits the NF-κB pathway by preventing IKK-mediated IκBα degradation.

Experimental Workflow for Bioactivity Screening

A typical workflow for comparing the bioactivity of piperlongumine and this compound would involve a series of in vitro assays.

Experimental_Workflow Start Compound Synthesis/ Procurement Cell_Culture Cancer & Normal Cell Lines Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ROS_Assay ROS Measurement Mechanism->ROS_Assay Western_Blot Western Blot (Signaling Proteins) Mechanism->Western_Blot Anti_Inflammatory Anti-inflammatory Assays (e.g., NO) Mechanism->Anti_Inflammatory Conclusion Comparative Bioactivity Profile ROS_Assay->Conclusion Western_Blot->Conclusion Anti_Inflammatory->Conclusion

Caption: A streamlined workflow for the comparative bioactivity assessment of the two compounds.

Conclusion

The available evidence strongly indicates that piperlongumine and this compound possess distinct bioactivity profiles. Piperlongumine's potent anticancer and anti-inflammatory effects are intrinsically linked to the electrophilic nature of its α,β-unsaturated lactam ring, a feature absent in this compound. Consequently, this compound is predicted to have significantly lower, if any, anticancer and ROS-inducing activity. The observed hepatoprotective and insecticidal properties of this compound suggest alternative mechanisms of action that warrant further investigation.

For drug development professionals, piperlongumine remains a promising lead compound for the development of novel anticancer and anti-inflammatory agents. However, its reactivity and potential for off-target effects necessitate careful optimization. This compound, while likely not a direct anticancer agent, may offer a scaffold for the development of therapeutics with different target profiles, such as hepatoprotective agents. Further direct comparative studies are crucial to fully elucidate the therapeutic potential of both molecules.

References

In Vitro Anticancer Activity of 4,5-Dihydropiperlonguminine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydropiperlonguminine, an alkaloid derived from plants of the Piper genus, has been identified as a constituent of extracts exhibiting potential antitumor properties. While research into its specific anticancer activities is still emerging, its structural similarity to the well-studied anticancer agent piperlongumine suggests it may hold therapeutic promise. This technical guide synthesizes the currently available data on this compound and provides a framework for its in vitro evaluation, including detailed experimental protocols and an examination of relevant signaling pathways based on its parent compound.

While direct and extensive quantitative data on the anticancer effects of this compound are limited in publicly accessible literature, it has been identified as a bioactive component in plant extracts with demonstrated antitumor activity. For instance, a study on Piper nigrum extract identified this compound and noted that its antitumor activity has been reported.[1][2]

Quantitative Data Summary

To date, specific IC50 values for the anticancer activity of this compound against various cancer cell lines are not widely published. However, data on other biological activities, which may provide some insight into its cytotoxic potential, are available.

CompoundBiological ActivityCell Line/ModelIC50 Value
This compoundHepatoprotectiveddY mouse hepatocytes8.2 μM

This table will be updated as more specific anticancer cytotoxicity data for this compound becomes available.

Experimental Protocols

The following are detailed methodologies for key experiments essential for evaluating the in vitro anticancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4][5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[7]

Protocol:

  • Cell Treatment and Collection: Treat cells with this compound at the desired concentrations for the specified time. After incubation, harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[8]

Signaling Pathways and Experimental Workflow

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of a novel anticancer compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Pathway Analysis MTT MTT Assay (Multiple Cell Lines) Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis SRB SRB Assay SRB->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle WesternBlot Western Blot (Protein Expression) CellCycle->WesternBlot Signaling Signaling Pathway Investigation WesternBlot->Signaling

In vitro anticancer activity screening workflow.
Potential Signaling Pathway: Apoptosis Induction

Based on the known mechanisms of the parent compound, piperlongumine, a plausible anticancer mechanism for this compound could involve the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[10][11][12]

signaling_pathway cluster_cell Cancer Cell Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS PI3K PI3K ROS->PI3K Inhibits p38 p38 MAPK ROS->p38 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Caspase3 Caspase-3 Activation p38->Caspase3 Caspase3->Apoptosis

A potential signaling pathway for apoptosis induction.

Conclusion

While this compound has been identified in botanicals with anticancer properties, dedicated research into its specific in vitro anticancer activity is still in its early stages. The experimental protocols and potential signaling pathways outlined in this guide provide a robust framework for future investigations. Further studies are warranted to elucidate the precise mechanisms of action and to quantify the cytotoxic effects of this compound against a broad range of cancer cell lines. Such research will be crucial in determining its potential as a novel therapeutic agent in oncology.

References

An In-depth Technical Guide to the Mechanism of Action of 4,5-Dihydropiperlonguminine and its Parent Compound, Piperlongumine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the mechanism of action of Piperlongumine (PL), a natural alkaloid.[1][2] Information on its derivative, 4,5-Dihydropiperlonguminine, is sparse. This guide focuses on the well-documented activities of piperlongumine, which are presumed to be indicative of the potential mechanisms of its dihydrogenated form. This compound is a member of the benzodioxoles.[3]

Core Mechanism of Action: A Multi-faceted Approach

Piperlongumine exhibits a multimodal anticancer activity by targeting various cancer-associated pathways, while demonstrating lower toxicity in normal cells.[1] The primary mechanisms include the induction of oxidative stress, inhibition of key signaling pathways, and subsequent induction of cell cycle arrest and apoptosis.

A hallmark of piperlongumine's anticancer activity is the selective induction of reactive oxygen species (ROS) in cancer cells.[4][5][6] This elevation in ROS disrupts the intracellular redox balance, leading to oxidative damage and triggering downstream cell death pathways.[4][6] The 5,6-dihydropyridin-2(1H)-one unit within the piperlongumine structure is thought to be a potent pharmacophore that reacts with molecules like cysteamine, leading to ROS generation.[2]

Piperlongumine and its derivatives are recognized as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8][9][10][11] Constitutive activation of STAT3 is crucial for the growth and survival of many cancer cells.[7] Piperlongumine can directly bind to STAT3, inhibiting its phosphorylation at tyrosine 705 and subsequently suppressing the expression of STAT3 target genes like cyclin A, Bcl-2, and survivin.[9] Some studies indicate this inhibition also involves the upstream Janus kinase 2 (JAK2).[11]

The accumulation of ROS and inhibition of survival pathways like STAT3 culminate in the induction of apoptosis.[5][6][11][12] Piperlongumine can induce caspase-dependent apoptosis.[2] The pro-apoptotic effects are also mediated through the ROS/Akt signaling pathway.[5][12]

Piperlongumine has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[4][5][13] This arrest is associated with the modulation of cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases.[13]

Quantitative Data on Anticancer Activity of Piperlongumine

The following table summarizes the cytotoxic effects of piperlongumine across different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Effect
MCF-7Breast Cancer10-40 (effective concentration range)Inhibition of proliferation and migration, G2/M arrest.[4]
MDA-MB-231Breast Cancer5 (in combination)Inhibition of STAT3 phosphorylation.[10]
DU-145Prostate CancerNot specifiedInhibition of STAT3 phosphorylation.[9]
A549Lung CancerNot specifiedInduction of ROS-mediated apoptosis.[2]
Thyroid Cancer Cell LinesThyroid CancerNot specifiedInduction of cell cycle arrest and apoptosis.[5]

Experimental Protocols

  • Objective: To determine the cytotoxic effects of the compound.

  • Procedure:

    • Seed cancer cells (e.g., A549) in 96-well plates.

    • After cell attachment, treat with various concentrations of the compound for a specified duration (e.g., 24 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.[14]

  • Objective: To detect the expression levels of specific proteins (e.g., p-STAT3, STAT3, JAK2).

  • Procedure:

    • Treat cells with the compound for a specified time.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-STAT3).

    • Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[10]

  • Objective: To analyze the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells with the compound for a specified duration.

    • Harvest and fix the cells in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cellular DNA with a fluorescent dye (e.g., Propidium Iodide).

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting histogram indicates the percentage of cells in G0/G1, S, and G2/M phases.[4][13]

  • Objective: To measure the intracellular levels of reactive oxygen species.

  • Procedure:

    • Treat cells with the compound.

    • Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

    • DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

    • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

Visualizations of Signaling Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R JAK2 JAK2 IL6R->JAK2 IL-6 binding GP130 gp130 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation PL Piperlongumine PL->JAK2 Inhibits PL->STAT3 Inhibits Phosphorylation ROS ROS PL->ROS Induces PL_inhibition_Prolif Inhibition of Proliferation PL_inhibition_Apoptosis Induction of Apoptosis DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter TargetGenes Target Genes (Cyclin D1, Bcl-2, Survivin) DNA->TargetGenes Transcription Proliferation Proliferation TargetGenes->Proliferation AntiApoptosis Anti-Apoptosis TargetGenes->AntiApoptosis

Caption: Inhibition of the JAK2/STAT3 signaling pathway by piperlongumine.

G PL Piperlongumine ROS Increased ROS PL->ROS Induces CellCycleArrest G2/M Cell Cycle Arrest PL->CellCycleArrest Redox_Imbalance Redox Imbalance ROS->Redox_Imbalance Akt Akt ROS->Akt Inhibits Phosphorylation Oxidative_Stress Oxidative Stress Redox_Imbalance->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis pAkt p-Akt (Inactive) Akt->Apoptosis Suppresses

Caption: ROS-mediated induction of apoptosis and cell cycle arrest by piperlongumine.

G cluster_assays Biological Assays cluster_endpoints Endpoints start Start: Cancer Cell Culture treatment Treat with This compound start->treatment incubation Incubate (e.g., 24h, 48h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability ros_detection ROS Detection (DCFH-DA Assay) incubation->ros_detection cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle protein_analysis Protein Analysis (Western Blot) incubation->protein_analysis ic50 Determine IC50 viability->ic50 ros_level Quantify ROS Levels ros_detection->ros_level cell_dist Analyze Cell Phase Distribution cell_cycle->cell_dist protein_exp Measure Protein Expression (p-STAT3, Cyclins) protein_analysis->protein_exp

Caption: General experimental workflow for evaluating biological activity.

References

Preliminary Toxicity Screening of 4,5-Dihydropiperlonguminine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological studies on 4,5-Dihydropiperlonguminine are publicly available. This guide summarizes the preliminary toxicity data for its close structural analog, piperlongumine , which can serve as a surrogate for initial safety and risk assessment. All data, protocols, and pathways described herein pertain to piperlongumine.

Introduction

This compound is a natural product with potential therapeutic applications. A comprehensive understanding of its safety profile is paramount for any further drug development endeavors. In the absence of direct toxicological data, this technical guide provides an in-depth overview of the preliminary toxicity screening of its well-studied analog, piperlongumine. This information is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making.

Piperlongumine has demonstrated a noteworthy selective cytotoxicity, being significantly more toxic to a wide range of cancer cells than to normal, non-cancerous cells. This selectivity is a promising characteristic for a potential therapeutic agent.

In Vitro Cytotoxicity Data

The preliminary toxicity of piperlongumine has been evaluated in vitro across various human cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments.

Cytotoxicity in Normal Human Cell Lines

A crucial aspect of preliminary toxicity screening is the evaluation of a compound's effect on healthy, non-cancerous cells. Studies on piperlongumine have consistently shown significantly lower cytotoxicity in normal cell lines compared to cancerous ones.

Cell LineCell TypeAssay DurationIC50 (µM)
HEK293THuman Embryonic Kidney72 hours60.23[1][2]
HOKHuman Oral Keratinocytes48-72 hoursMinimal toxicity observed up to 15 µM
HOFHuman Oral Fibroblasts48-72 hoursMinimal toxicity observed up to 15 µM
HEKHuman Epidermal Keratinocytes48-72 hoursMinimal toxicity observed up to 15 µM
HB4aNormal Mammary EpithelialNot SpecifiedViability reduced, but less than in MCF-7 cancer cells
Cytotoxicity in Human Cancer Cell Lines (for comparison)

For context and to highlight the selectivity of piperlongumine, the following table summarizes its cytotoxic activity against various cancer cell lines.

Cell LineCancer TypeAssay DurationIC50 (µM)
A2780Ovarian Cancer72 hours6.18[1]
OVCAR3Ovarian Cancer72 hours6.20[1]
SKOV3Ovarian Cancer72 hours8.20[1]
MC-3Oral Cancer24 hours9.36[2]
HSC-4Oral Cancer24 hours8.41[2]
IHH-4Thyroid Cancer24 / 48 hours3.57 / 2.89
WROThyroid Cancer24 / 48 hours10.24 / 5.68[3]
8505cThyroid Cancer24 / 48 hours4.31 / 3.17
KMH-2Thyroid Cancer24 / 48 hours2.82 / 2.15
INT-407Intestinal Cancer24 / 48 hours13 / 9
HCT-116Intestinal Cancer24 / 48 hours8 / 6

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to accurate toxicological assessment. The following sections describe common methodologies used to evaluate the in vitro cytotoxicity of piperlongumine.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10⁴ cells/mL and incubate at 37°C in a 5% CO₂ incubator for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of piperlongumine (e.g., 0, 2, 4, 6, 8, and 10 µM) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, remove the medium and add 40 µL of MTT solution to each well. Incubate for 2 hours.[2]

  • Formazan Solubilization: Remove the MTT solution and add an organic solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Trypan Blue Exclusion Assay for Cell Viability

This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate vessels and treat with piperlongumine as described for the MTT assay.

  • Cell Harvesting: Following treatment, detach the cells using trypsin and resuspend them in culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Determine the percentage of viable cells.

Mechanism of Action and Signaling Pathways

The selective cytotoxicity of piperlongumine is primarily attributed to its ability to induce the generation of reactive oxygen species (ROS) within cells. Cancer cells often have a higher basal level of ROS and a compromised antioxidant defense system compared to normal cells, making them more susceptible to further oxidative stress.

ROS-Mediated Signaling Pathway

The induction of ROS by piperlongumine triggers a cascade of downstream signaling events that ultimately lead to cell death, primarily through apoptosis.

G Piperlongumine Piperlongumine ROS Increased Reactive Oxygen Species (ROS) Piperlongumine->ROS Akt_Pathway Inhibition of Akt Signaling Pathway ROS->Akt_Pathway Apoptosis Induction of Apoptosis Akt_Pathway->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: ROS-mediated apoptotic pathway induced by piperlongumine.

Experimental Workflow for In Vitro Toxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro toxicity screening of a compound like piperlongumine.

G Start Start: Compound (Piperlongumine) Cell_Culture Cell Culture (Normal & Cancer Cell Lines) Start->Cell_Culture Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, Trypan Blue) Compound_Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action Study (e.g., ROS Assay) Data_Analysis->Mechanism_Study Conclusion Conclusion: Preliminary Toxicity Profile Mechanism_Study->Conclusion

Caption: Experimental workflow for in vitro toxicity assessment.

Conclusion

The available in vitro data for piperlongumine, the structural analog of this compound, suggests a favorable preliminary toxicity profile. Its selective cytotoxicity against cancer cells, with significantly less impact on normal cells, is a highly desirable characteristic for a therapeutic candidate. The primary mechanism of action appears to be the induction of ROS, leading to apoptosis.

It is crucial to reiterate that these findings are based on piperlongumine. Direct toxicological evaluation of this compound is essential to confirm these observations and to establish its specific safety profile before proceeding with further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for designing and conducting such pivotal studies.

References

Methodological & Application

Application Note: Quantification of 4,5-Dihydropiperlonguminine using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dihydropiperlonguminine, an alkaloid derived from Piper longum L., has garnered interest for its potential pharmacological activities. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal preparations. This application note details a validated UFLC-MS/MS method for the selective and sensitive determination of this compound.

Data Presentation

The following table summarizes the quantitative performance of the described UFLC-MS/MS method for the analysis of this compound (referred to as DPPL in the source) in plasma.

ParameterValueReference
Linearity Range0.20–5000 ng/mL[1]
Correlation Coefficient (R)> 0.995[1]
Lower Limit of Quantification (LLOQ)0.20 ng/mL[1]
Analytical MethodUFLC-ESI-MS/MS[1]
MatrixRat Plasma[1]

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in plasma samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

Materials:

  • Plasma samples containing this compound

  • Methanol/Acetonitrile (1:1, v/v), chilled

  • Internal Standard (IS) solution (e.g., Terfenadine)

  • Vortex mixer

  • Centrifuge (capable of 5000 x g)

  • Pipettes and sterile tubes

Protocol:

  • Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of chilled methanol/acetonitrile (1:1, v/v) to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 5000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant and transfer it to a clean tube for UFLC-MS/MS analysis.

UFLC-MS/MS Analysis

Instrumentation:

  • Ultra-Fast Liquid Chromatography (UFLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: Phenomenex Gemini C18 (50 mm × 2.00 mm, 5 µm)[1]

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.5 mL/min[1]

  • Gradient Elution: A gradient mobile phase system is used to achieve optimal separation and a short run time.[1]

  • Injection Volume: 5 µL

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Total Run Time: 4.5 minutes[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transition for this compound: m/z 276.2 → 135.1[1]

  • Internal Standard (Terfenadine) Transition: To be determined based on the specific IS used.

Method Validation: The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity: Assessed by comparing chromatograms of blank plasma, spiked plasma, and post-administration samples.[1]

  • Linearity: Determined by a calibration curve constructed from a series of standard solutions.[1]

  • Accuracy and Precision: Evaluated at low, medium, and high quality control (QC) concentrations on the same day (intra-day) and on three consecutive days (inter-day).[1]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Assessed under various storage and processing conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UFLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_solvent Add Methanol/Acetonitrile (1:1) add_is->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (5000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection separation UFLC Separation (C18 Column, Gradient Elution) injection->separation ionization ESI+ Source separation->ionization detection MS/MS Detection (MRM) m/z 276.2 → 135.1 ionization->detection quantification Data Quantification detection->quantification

Caption: Workflow for this compound quantification.

References

Application Notes and Protocols for 4,5-Dihydropiperlonguminine In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydropiperlonguminine is a derivative of piperlongumine, a natural alkaloid isolated from the long pepper plant (Piper longum). Piperlongumine has demonstrated significant anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines, often mediated by the generation of reactive oxygen species (ROS). The 5,6-dihydropyridin-2(1H)-one moiety is understood to be a critical pharmacophore for this cytotoxic activity. While extensive research exists for piperlongumine, specific in vitro cell culture protocols and quantitative data for its derivative, this compound, are not yet established in the public domain.

These application notes provide a generalized framework of protocols based on the known behavior of the parent compound, piperlongumine. Researchers are advised to use these as a starting point and optimize the conditions for their specific cancer cell lines of interest when investigating this compound.

Data Presentation

As no specific quantitative data for this compound is currently available, the following table is a template that researchers can use to structure their experimental findings for clear comparison.

Table 1: Template for Summarizing IC₅₀ Values of this compound in Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIncubation Time (hours)IC₅₀ (µM)
e.g., A549Lung24To be determined
48To be determined
72To be determined
e.g., MCF-7Breast24To be determined
48To be determined
72To be determined
e.g., PC-3Prostate24To be determined
48To be determined
72To be determined
e.g., HeLaCervical24To be determined
48To be determined
72To be determined

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro anticancer effects of this compound. These protocols are based on standard cell culture techniques and assays commonly used for similar compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).

  • Incubate the cells for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Visualization of Methodologies and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a hypothesized signaling pathway for this compound based on the known mechanisms of piperlongumine.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis c1 Seed Cells (96-well) c2 Treat with 4,5-DHP c1->c2 c3 Incubate (24-72h) c2->c3 c4 Add MTT c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 c5->c6 a1 Seed Cells (6-well) a2 Treat with 4,5-DHP a1->a2 a3 Harvest & Wash Cells a2->a3 a4 Stain (Annexin V/PI) a3->a4 a5 Flow Cytometry a4->a5 cy1 Seed Cells (6-well) cy2 Treat with 4,5-DHP cy1->cy2 cy3 Harvest & Fix Cells cy2->cy3 cy4 Stain (PI/RNase A) cy3->cy4 cy5 Flow Cytometry cy4->cy5

Caption: Experimental Workflows for In Vitro Analysis.

signaling_pathway DHP This compound ROS ↑ Reactive Oxygen Species (ROS) DHP->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA_Damage DNA Damage ROS->DNA_Damage Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) DNA_Damage->CellCycleArrest

Caption: Hypothesized Signaling Pathway of this compound.

Application Notes and Protocols for High-Throughput Screening of 4,5-Dihydropiperlonguminine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for the evaluation of 4,5-dihydropiperlonguminine derivatives. The protocols detailed below are optimized for a 384-well plate format to enable the rapid and efficient screening of large compound libraries.

Introduction

Piperlongumine, a natural product isolated from the long pepper Piper longum, and its derivatives have garnered significant interest in drug discovery due to their potent and selective anticancer activities. A key analog, this compound, serves as a scaffold for the development of novel therapeutic agents. The primary mechanism of action for many of these compounds is believed to involve the induction of reactive oxygen species (ROS) and the covalent modification of key cellular proteins, leading to cell cycle arrest and apoptosis.

High-throughput screening (HTS) is an essential tool for the rapid identification of lead compounds from large chemical libraries. This document outlines detailed protocols for three key HTS assays to characterize the biological activity of this compound derivatives: a cytotoxicity assay, a reactive oxygen species (ROS) production assay, and a covalent inhibitor screening assay.

Data Presentation

The following table summarizes representative quantitative data for piperlongumine analogs, demonstrating the type of data that can be generated using the described HTS assays. While specific data for a broad range of this compound derivatives is not yet widely available in the public domain, this table serves as a template for data presentation and comparison.

Table 1: Cytotoxicity and ROS Induction of Representative Piperlongumine Analogs

Compound IDModificationCell LineCytotoxicity IC50 (µM)ROS Induction (Fold Change)
PL-1 Chlorine at C2A54915.6 ± 1.23.5 ± 0.4
PL-6 Chlorine at C2, Nitro on phenyl ringA5498.9 ± 0.74.8 ± 0.5
Piperlongumine Parent CompoundA54918.2 ± 1.53.1 ± 0.3
PL-2 No C2-C3 double bondHeLa> 501.1 ± 0.2
PL-7 Modified lactam ringHeLa5.2 ± 0.62.9 ± 0.3

Signaling Pathways

Piperlongumine and its derivatives exert their biological effects through the modulation of multiple signaling pathways, primarily initiated by an increase in intracellular ROS levels.

Piperlongumine_Signaling PL This compound Derivatives ROS ↑ Reactive Oxygen Species (ROS) PL->ROS Covalent Covalent Adduct Formation PL->Covalent Akt Akt (Protein Kinase B) ROS->Akt Inhibits phosphorylation Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest ROS->CellCycleArrest pAkt p-Akt (Inactive) mTOR mTOR Akt->mTOR pmTOR p-mTOR (Inactive) TargetProtein Target Proteins (e.g., Thioredoxin Reductase) Covalent->TargetProtein InactivatedProtein Inactivated Protein TargetProtein->InactivatedProtein Inhibition InactivatedProtein->Apoptosis InactivatedProtein->CellCycleArrest

Figure 1: Proposed signaling pathway for this compound derivatives.

Experimental Protocols

The following are detailed protocols for high-throughput screening of this compound derivatives.

Protocol 1: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

This assay quantitatively measures ATP, an indicator of metabolically active cells, to determine the cytotoxic effects of the compounds.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled, sterile 384-well microplates

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Multichannel pipette or automated liquid handler

  • Plate shaker

  • Luminometer

Workflow Diagram:

Cytotoxicity_Workflow start Start seed_cells Seed cells into 384-well plate start->seed_cells incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add this compound derivatives (various concentrations) incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_ctg Add CellTiter-Glo® reagent incubate2->add_ctg shake Shake for 2 minutes add_ctg->shake incubate3 Incubate at RT for 10 minutes shake->incubate3 read_luminescence Read luminescence incubate3->read_luminescence analyze_data Analyze data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Figure 2: Workflow for the CellTiter-Glo® cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 384-well opaque-walled plate at a density of 1,000-5,000 cells/well in 40 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of the this compound derivatives in DMSO.

    • Using a pin tool or automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions to the cell plates. The final DMSO concentration should be ≤ 0.5%.

    • Include wells with DMSO only as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

    • Reconstitute the CellTiter-Glo® substrate with the buffer to create the CellTiter-Glo® reagent.

    • Add 20 µL of the CellTiter-Glo® reagent to each well.

  • Measurement:

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data to the DMSO control wells (100% viability).

    • Plot the cell viability against the compound concentration and determine the IC₅₀ values using a non-linear regression curve fit.

Protocol 2: Reactive Oxygen Species (ROS) Production Assay (ROS-Glo™ H₂O₂ Assay)

This assay measures the level of hydrogen peroxide (H₂O₂), a major ROS, to determine the ability of the compounds to induce oxidative stress.

Materials:

  • ROS-Glo™ H₂O₂ Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Multichannel pipette or automated liquid handler

  • Luminometer

Workflow Diagram:

ROS_Workflow start Start seed_cells Seed cells into 384-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_substrate_compound Add H2O2 Substrate and Test Compounds incubate1->add_substrate_compound incubate2 Incubate for 2-6 hours add_substrate_compound->incubate2 add_detection Add ROS-Glo™ Detection Solution incubate2->add_detection incubate3 Incubate at RT for 20 minutes add_detection->incubate3 read_luminescence Read luminescence incubate3->read_luminescence analyze_data Analyze data (Fold Change) read_luminescence->analyze_data end End analyze_data->end

Figure 3: Workflow for the ROS-Glo™ H₂O₂ assay.

Procedure:

  • Cell Seeding:

    • Seed cells in a 384-well white, opaque plate at a density of 5,000-10,000 cells/well in 30 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Substrate and Compound Addition:

    • Prepare a solution of the H₂O₂ substrate and the test compounds in culture medium.

    • Add 10 µL of this solution to the cells. The final concentration of the substrate should be 25 µM.

    • Include appropriate controls (vehicle and positive control like menadione).

  • Incubation:

    • Incubate the plate for 2 to 6 hours at 37°C in a 5% CO₂ incubator.

  • Detection Reagent Addition:

    • Prepare the ROS-Glo™ Detection Solution according to the manufacturer's protocol.

    • Add 40 µL of the detection solution to each well.

  • Measurement:

    • Incubate the plate at room temperature for 20 minutes.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Calculate the fold change in ROS production relative to the vehicle control.

Protocol 3: High-Throughput Covalent Inhibitor Screening (Mass Spectrometry-Based)

This assay directly assesses the covalent binding of the derivatives to a target protein of interest (e.g., Thioredoxin Reductase 1) using high-throughput mass spectrometry.

Materials:

  • Purified target protein

  • This compound derivative library

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • Quenching solution (e.g., 1% formic acid in water)

  • High-throughput mass spectrometry system (e.g., Agilent RapidFire)

  • 384-well plates

Workflow Diagram:

Covalent_Inhibitor_Workflow start Start prepare_reagents Prepare protein and compound plates start->prepare_reagents incubate Incubate protein with compounds prepare_reagents->incubate quench Quench reaction incubate->quench ms_analysis High-throughput mass spectrometry quench->ms_analysis analyze_data Analyze mass spectra for covalent adducts ms_analysis->analyze_data end End analyze_data->end

Figure 4: Workflow for high-throughput covalent inhibitor screening.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the purified target protein in the assay buffer at a concentration of 1-5 µM.

    • Prepare a plate with the this compound derivatives at a concentration of 10-100 µM in DMSO.

  • Incubation:

    • In a 384-well plate, combine the protein solution and the compound solutions. The final protein concentration should be around 0.5-2.5 µM and the compound concentration around 1-10 µM.

    • Incubate the plate at room temperature for a defined period (e.g., 1-4 hours).

  • Quenching:

    • Stop the reaction by adding the quenching solution.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a high-throughput mass spectrometry system. The system will perform rapid desalting and injection into the mass spectrometer.

    • Acquire mass spectra for the intact protein.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the mass of the protein.

    • Look for a mass shift corresponding to the molecular weight of the covalently bound derivative.

    • Quantify the percentage of modified protein for each compound.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound derivatives. By employing these assays, researchers can efficiently identify and characterize promising lead compounds based on their cytotoxicity, ability to induce ROS, and potential for covalent target engagement. This information is critical for advancing the development of this important class of molecules as potential therapeutic agents.

Application Notes and Protocols for the Therapeutic Development of 4,5-Dihydropiperlonguminine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydropiperlonguminine, a natural alkaloid found in plants of the Piper genus, is a derivative of the well-studied bioactive compound piperlongumine. While research on this compound is still emerging, its structural similarity to piperlongumine suggests it may hold significant therapeutic potential. Piperlongumine has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, primarily attributed to its ability to induce oxidative stress and modulate key signaling pathways in diseased cells.[1] These application notes provide a comprehensive guide for the synthesis, in vitro and in vivo evaluation, and mechanistic studies of this compound as a potential therapeutic agent. Given the limited direct data on this compound, many of the proposed protocols are based on established methods for its parent compound, piperlongumine, and are intended to serve as a foundational framework for future research.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₇H₂₁NO₃Inferred from structure
Molecular Weight287.35 g/mol Inferred from structure
AppearanceLikely a solidGeneral alkaloid properties
SolubilityPoor water solubility is expected.[2][3]Based on piperlongumine
StabilityMore stable in acidic conditions.[3]Based on piperlongumine
Table 2: Summary of Reported Biological Activities of Piperlongumine (as a proxy for this compound)
ActivityCell Lines/ModelIC₅₀/Effective ConcentrationKey FindingsReference
AnticancerVarious cancer cell linesAverage < 7 µMSelective cytotoxicity to cancer cells over normal cells.[4][4]
AnticancerHead and Neck Cancer Cells~10-20 µMIncreases cisplatin antitumor activity.[5][6][5][6]
AnticancerHepatocellular Carcinoma10-20 µMSelectively kills HCC cells.[5][5]
Anti-inflammatoryRAW 264.7 macrophages-Regulates the MAPK family.[7][7]
NeuroprotectiveC57BL/6J mice (Chemotherapy-induced cognitive impairment)-Protects against social memory impairment.[1][1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via catalytic hydrogenation of piperlongumine. This method is proposed based on standard organic chemistry principles for the selective reduction of a double bond.

Materials:

  • Piperlongumine

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve piperlongumine in a suitable solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Connect the flask to the hydrogenation apparatus.

  • Evacuate the flask and flush with hydrogen gas three times.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure or as set on a Parr apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow for Synthesis of this compound

G Piperlongumine Piperlongumine Solvent Dissolve in Methanol/EtOAc Piperlongumine->Solvent Catalyst Add 10% Pd/C Solvent->Catalyst Hydrogenation Hydrogenation (H₂) Room Temperature Catalyst->Hydrogenation Filtration Filter through Celite Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product G Seed Seed Cells in 96-well Plate Adhere Overnight Adhesion Seed->Adhere Treat Treat with 4,5-DHP Adhere->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizer (DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze G DHP This compound ROS Increased ROS DHP->ROS ERK ERK DHP->ERK ? ASK1 ASK1 ROS->ASK1 p38 p38 MAPK ASK1->p38 JNK JNK ASK1->JNK Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis Proliferation Cell Proliferation ERK->Proliferation G Inject Inject Cancer Cells into Mice Tumor_Growth Monitor Tumor Growth Inject->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Treat Administer 4,5-DHP or Vehicle Randomize->Treat Monitor Measure Tumor Volume and Body Weight Treat->Monitor Euthanize Euthanize and Excise Tumors Monitor->Euthanize Analyze Analyze Tumor Growth Inhibition Euthanize->Analyze

References

Application Notes and Protocols for the Formulation and In Vivo Delivery of 4,5-Dihydropiperlonguminine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydropiperlonguminine, a derivative of the natural product piperlongumine, has garnered interest for its potential therapeutic applications. However, its poor aqueous solubility and limited bioavailability present significant challenges for in vivo studies. These application notes provide detailed protocols for the formulation of this compound into nano-delivery systems to enhance its solubility, stability, and in vivo efficacy. The described methods for creating nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes are based on established techniques for hydrophobic drugs. The subsequent protocols detail in vivo administration and evaluation in preclinical models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development. While specific data for this derivative is limited, properties can be inferred from its parent compound, piperlongumine, and available information.

PropertyValue/InformationSource
Molecular FormulaC₁₆H₂₁NO₃[1]
Molecular Weight275.34 g/mol [1]
AppearancePowder
Melting Point110 °C[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poorly soluble in water.
StabilityLikely susceptible to hydrolysis at pH ≥ 7 and photodegradation, similar to piperlongumine. Maximum stability is expected around pH 4.[2][2]

Proposed Signaling Pathway for this compound

The proposed mechanism of action for this compound is likely similar to that of piperlongumine, which involves the induction of reactive oxygen species (ROS) and subsequent modulation of downstream signaling pathways, such as the Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells.

G 4_5_Dihydropiperlonguminine 4_5_Dihydropiperlonguminine Increased_ROS_Production Increased_ROS_Production 4_5_Dihydropiperlonguminine->Increased_ROS_Production Oxidative_Stress Oxidative_Stress Increased_ROS_Production->Oxidative_Stress Akt_Inhibition Akt_Inhibition Oxidative_Stress->Akt_Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest Akt_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Akt_Inhibition->Apoptosis

Figure 1: Proposed signaling pathway of this compound.

Formulation Strategies and Protocols

Due to its lipophilic nature, several lipid-based nanoformulation strategies can be employed to enhance the delivery of this compound.

Nanoemulsion Formulation

Nanoemulsions are oil-in-water dispersions with droplet sizes typically in the range of 20-200 nm, which can improve the solubility and absorption of hydrophobic drugs.

Experimental Protocol: Preparation of this compound Nanoemulsion

  • Preparation of the Oil Phase: Dissolve 10 mg of this compound in 1 mL of a suitable oil (e.g., oleic acid).

  • Preparation of the Aqueous Phase: Prepare a 5% (w/v) solution of a surfactant (e.g., Tween 80) in deionized water. A co-surfactant (e.g., Cremophor EL) may also be included.

  • Formation of the Nanoemulsion: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency.

Solid Lipid Nanoparticle (SLN) Formulation

SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. They offer advantages such as controlled release and improved stability.

Experimental Protocol: Preparation of this compound SLNs by Hot Homogenization

  • Preparation of the Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point. Dissolve 10 mg of this compound in the molten lipid.

  • Preparation of the Aqueous Phase: Heat a surfactant solution (e.g., 2% w/v Poloxamer 188 in water) to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion: Add the hot aqueous phase to the lipid phase and homogenize at high speed to form a coarse oil-in-water emulsion.

  • Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer.

  • Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to solidify and form SLNs.

  • Characterization: Evaluate the SLNs for particle size, PDI, zeta potential, and drug loading.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

Experimental Protocol: Preparation of this compound Liposomes by Thin-Film Hydration

  • Preparation of the Lipid Film: Dissolve 100 mg of a lipid mixture (e.g., DSPC and cholesterol in a 2:1 molar ratio) and 10 mg of this compound in chloroform in a round-bottom flask.

  • Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature.

  • Sonication: Sonicate the resulting suspension to reduce the size of the liposomes.

  • Purification: Remove the unencapsulated drug by centrifugation or dialysis.

  • Characterization: Analyze the liposomes for size, PDI, zeta potential, and encapsulation efficiency.

In Vivo Study Workflow

The following workflow outlines the key steps for evaluating the formulated this compound in a preclinical cancer model.

G cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation Nanoemulsion Nanoemulsion Characterization Characterization Nanoemulsion->Characterization SLN SLN SLN->Characterization Liposome Liposome Liposome->Characterization Tumor_Model Tumor_Model Characterization->Tumor_Model Administration Administration Tumor_Model->Administration PK_Study PK_Study Administration->PK_Study Efficacy_Study Efficacy_Study Administration->Efficacy_Study

Figure 2: Workflow for in vivo studies of formulated this compound.

In Vivo Experimental Protocols

Animal Model
  • Species: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Cell Line: A suitable cancer cell line (e.g., human lung adenocarcinoma A549) is cultured and harvested.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ cells in 100 µL of Matrigel into the flank of each mouse.

  • Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100 mm³.

Pharmacokinetic (PK) Study

Protocol:

  • Animal Grouping: Divide mice into groups (n=3-5 per group) to receive either free this compound (in a suitable vehicle like DMSO/saline) or one of the nanoformulations.

  • Administration: Administer a single intravenous (IV) dose (e.g., 5 mg/kg) of the respective formulation.

  • Blood Sampling: Collect blood samples via the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-injection).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Drug Quantification: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Efficacy Study

Protocol:

  • Animal Grouping: Once tumors reach the desired size, randomize mice into treatment groups (n=6-8 per group):

    • Vehicle control

    • Free this compound

    • This compound Nanoemulsion

    • This compound SLNs

    • This compound Liposomes

  • Treatment: Administer the treatments (e.g., 5 mg/kg) via IV injection every three days for a total of five doses.

  • Tumor Measurement: Measure tumor dimensions with calipers every two days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Tissue Collection: Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

The following tables present hypothetical but realistic data for the characterization and in vivo evaluation of the formulated this compound.

Table 1: Physicochemical Characterization of this compound Nanoformulations

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Nanoemulsion125 ± 50.15 ± 0.02-25.3 ± 1.895.2 ± 2.11.2 ± 0.1
SLN180 ± 80.21 ± 0.03-18.7 ± 2.588.5 ± 3.44.5 ± 0.3
Liposome150 ± 60.18 ± 0.02-30.1 ± 2.292.1 ± 2.83.1 ± 0.2

Table 2: Pharmacokinetic Parameters of this compound Formulations in Mice

FormulationCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)Half-life (h)
Free Drug1.2 ± 0.30.12.5 ± 0.51.5 ± 0.4
Nanoemulsion5.8 ± 0.90.2525.6 ± 3.14.8 ± 0.7
SLN4.5 ± 0.70.535.2 ± 4.58.2 ± 1.1
Liposome6.2 ± 1.10.2548.9 ± 5.310.5 ± 1.5

Table 3: In Vivo Antitumor Efficacy of this compound Formulations

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control102 ± 151580 ± 250-
Free Drug105 ± 18950 ± 18039.9
Nanoemulsion103 ± 16450 ± 9571.5
SLN106 ± 17380 ± 8076.0
Liposome104 ± 15250 ± 6584.2

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the formulation, characterization, and in vivo evaluation of this compound. By employing nano-delivery systems such as nanoemulsions, SLNs, and liposomes, the challenges associated with the poor solubility and bioavailability of this promising compound can be overcome, facilitating its further development as a potential therapeutic agent. The provided hypothetical data illustrates the expected improvements in pharmacokinetic profiles and antitumor efficacy with these advanced formulations. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the unique properties of their synthesized this compound.

References

Application Notes and Protocols for 4,5-Dihydropiperlonguminine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,5-Dihydropiperlonguminine, an alkaloid naturally found in plants of the Piper genus, such as Piper longum (long pepper), is an emerging molecule of interest in the field of drug discovery.[1][2] Structurally related to the well-studied compound Piperlongumine, this compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective activities.[3][4][5] These notes provide an overview of its applications, mechanisms of action, and detailed protocols for its study.

Potential Therapeutic Applications

  • Anti-inflammatory Agent: Extracts containing this compound have demonstrated significant anti-inflammatory properties. They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in macrophages stimulated by lipopolysaccharide (LPS).[1][6] This suggests its potential use in developing treatments for inflammatory diseases.

  • Neuroprotective Agent: Research has indicated that a combination of piperlonguminine and this compound can inhibit the production of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) in human neuroblastoma SK-N-SH cells.[5] This effect is achieved by reducing the expression of the amyloid precursor protein (APP).[5] This finding opens avenues for its investigation in the context of neurodegenerative diseases like Alzheimer's disease.

  • Anticancer Agent: While much of the research focuses on its analogue, piperlongumine, the shared pharmacophore suggests potential anticancer activity for this compound. Piperlongumine induces cancer cell death by generating reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[4] The 5,6-dihydropyridin-2(1H)-one scaffold, present in these molecules, is considered crucial for this cytotoxic activity.[4]

Quantitative Data Summary

The following table summarizes the quantitative data from studies involving this compound and related compounds from Piper longum.

Compound/ExtractAssay/Cell LineEndpointResult/ConcentrationReference
Piperlonguminine/Dihydropiperlonguminine MixAβ Production in SK-N-SH cellsInhibition of Aβ40 & Aβ423.13, 6.25, 12.50 µg/mL[5]
Piperlongumine A (from P. longum)NO Production in RAW 264.7 cellsIC500.97 ± 0.05 µM[6]
Piperchabamide A (from P. longum)NO Production in RAW 264.7 cellsIC501.63 ± 0.14 µM[6]
PiperlongumineApoptosis in MC-3 & HSC-4 oral cancer cellsInduction of Apoptotic Bodies4 µM, 8 µM[7]
P. longum Methanolic Extract (PLE)HO-1 Protein Expression in RAW 264.7 cellsUpregulation10-100 µg/mL[8]

Signaling Pathways and Mechanisms of Action

1. Anti-inflammatory Signaling Pathway

This compound is believed to exert its anti-inflammatory effects by inhibiting key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are activated by inflammatory stimuli like LPS.[1][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB translocates DHP This compound DHP->MAPK inhibits DHP->IKK inhibits LPS LPS LPS->TLR4 Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkB->Genes activates transcription Mediators Pro-inflammatory Mediators Genes->Mediators

Caption: Inhibition of LPS-induced MAPK and NF-κB pathways by this compound.

2. Neuroprotective Mechanism in Alzheimer's Disease Model

In neurodegenerative models, this compound has been shown to reduce the precursors to amyloid plaques. The proposed mechanism involves the downregulation of Amyloid Precursor Protein (APP).

G DHP This compound APP Amyloid Precursor Protein (APP) Expression DHP->APP Inhibits Ab_peptides Aβ40 and Aβ42 Peptide Levels APP->Ab_peptides Precursor to Secretases β- and γ-Secretase Activity (Not Significantly Affected) Secretases->Ab_peptides Cleavage Plaques Potential Reduction in Amyloid Plaques Ab_peptides->Plaques Leads to

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in Macrophages

This protocol details the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophage cells.

G cluster_workflow Experimental Workflow: NO Assay step1 1. Cell Seeding Seed RAW 264.7 cells (2x10^5 cells/well) in a 96-well plate. step2 2. Pre-treatment Incubate cells for 24h. Treat with this compound (various concentrations) for 1h. step1->step2 step3 3. Stimulation Add LPS (1 µg/mL) to induce inflammation. Incubate for 24h. step2->step3 step4 4. Supernatant Collection Collect 100 µL of cell culture supernatant from each well. step3->step4 step5 5. Griess Reaction Add 100 µL of Griess reagent to supernatant. Incubate for 10 min. step4->step5 step6 6. Measurement Measure absorbance at 540 nm using a microplate reader. step5->step6 step7 7. Analysis Calculate NO concentration using a sodium nitrite standard curve. step6->step7

Caption: Workflow for measuring nitric oxide (NO) production.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2: Western Blot for Protein Expression Analysis

This protocol is for analyzing the expression of key proteins in signaling pathways, such as APP, iNOS, COX-2, or phosphorylated forms of MAPK proteins.[5][7]

Methodology:

  • Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-APP, anti-iNOS, anti-p-p38) overnight at 4°C, diluted according to the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

Protocol 3: Analysis of Amyloid-Beta Production by ELISA

This protocol is used to quantify the levels of secreted Aβ40 and Aβ42 in the culture medium of treated cells, such as SK-N-SH neuroblastoma cells.[5]

Methodology:

  • Cell Culture and Treatment: Culture SK-N-SH cells and treat them with different concentrations of this compound (e.g., 3.13, 6.25, 12.50 µg/mL) for a specified period (e.g., 48 hours).

  • Supernatant Collection: Collect the cell culture medium and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Use a commercial Aβ40 or Aβ42 ELISA kit.

    • Add standards and collected supernatants to the wells of the antibody-coated microplate.

    • Follow the kit's instructions for incubation steps with detection antibodies and substrate solutions.

    • Stop the reaction and measure the absorbance at the specified wavelength (typically 450 nm).

  • Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 in the samples by comparing their absorbance values to the standard curve.

This compound is a promising natural product for drug discovery, with potential applications in treating inflammatory conditions, neurodegenerative diseases, and possibly cancer. Its activity appears to be mediated through the modulation of critical cellular signaling pathways like NF-κB and MAPK. The protocols outlined above provide a foundation for researchers to investigate and further characterize the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dihydropiperlonguminine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,5-Dihydropiperlonguminine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, systematically named (E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide, is typically synthesized through a convergent approach. This involves the separate synthesis of two key intermediates: 5-(1,3-benzodioxol-5-yl)pent-2-enoic acid and isobutylamine. These intermediates are then coupled to form the final amide product. An alternative approach involves the selective hydrogenation of piperlonguminine, though achieving high selectivity can be challenging.

Q2: What are the critical steps influencing the overall yield?

A2: The two most critical steps that significantly impact the overall yield are:

  • Amide bond formation: The coupling of the carboxylic acid and amine is a crucial step. Incomplete reaction, side product formation, or difficult purification can drastically reduce the yield.

  • Selective reduction (if starting from a more unsaturated precursor): If synthesizing from a precursor with an additional double bond, such as piperlonguminine, the selective reduction of the desired double bond without affecting other functionalities is critical. Non-selective reduction leads to a mixture of products that are often difficult to separate.

Q3: Are there any known side reactions to be aware of?

A3: Yes, several side reactions can occur:

  • Double bond isomerization: The position of the double bond in the pentenoic acid chain can isomerize under certain conditions (e.g., strong base or acid), leading to a mixture of isomers.

  • Over-reduction: In catalytic hydrogenation, the α,β-unsaturated double bond may be reduced along with other reducible functional groups, or both double bonds in a conjugated system might be reduced.

  • Formation of byproducts from coupling reagents: The use of coupling agents for amide synthesis can lead to the formation of byproducts (e.g., N-acylurea from carbodiimides) that may complicate purification.

  • Epimerization: If chiral centers are present in the starting materials, epimerization can occur, especially under harsh reaction conditions.

Troubleshooting Guides

Low Yield in Amide Coupling Step
Symptom Possible Cause Suggested Solution
Low conversion of starting materials (acid and/or amine) Inefficient activation of the carboxylic acid.1. Switch to a more potent coupling agent (e.g., from DCC to HATU or COMU). 2. Ensure anhydrous reaction conditions, as water can quench the activated acid. 3. Increase the reaction temperature or time, monitoring for potential side reactions.
Steric hindrance in either the carboxylic acid or the amine.1. Use a less sterically hindered base (e.g., switch from triethylamine to diisopropylethylamine (DIPEA)). 2. Consider a two-step approach: convert the carboxylic acid to an acid chloride first, then react with the amine.
Multiple spots on TLC, difficult purification Formation of byproducts from the coupling reagent.1. If using DCC, filter off the DCU byproduct before workup. 2. Use a water-soluble carbodiimide like EDC to facilitate removal of the urea byproduct during aqueous workup. 3. Optimize stoichiometry to minimize side reactions.
Degradation of starting materials or product.1. Perform the reaction at a lower temperature. 2. Ensure the pH of the reaction mixture is controlled, as strong acids or bases can cause degradation.
Poor Selectivity in Hydrogenation Step (if applicable)
Symptom Possible Cause Suggested Solution
Over-reduction of the α,β-unsaturated system Catalyst is too active.1. Switch from a highly active catalyst like Pd/C to a less active one, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead). 2. Lower the hydrogen pressure and/or reaction temperature.
Mixture of partially and fully reduced products Incomplete reaction or non-selective catalyst.1. Carefully monitor the reaction progress by TLC or GC-MS to stop at the desired point. 2. Screen different catalysts and solvents to find conditions that favor the desired mono-reduction. 3. Consider a transfer hydrogenation approach using a hydrogen donor like ammonium formate, which can sometimes offer better selectivity.
Isomerization of the double bond Presence of acid or base, or inappropriate catalyst.1. Ensure the reaction medium is neutral. 2. Use a catalyst known to minimize isomerization.

Experimental Protocols

Protocol 1: Amide Coupling for this compound Synthesis

This protocol describes the coupling of 5-(1,3-benzodioxol-5-yl)pent-2-enoic acid with isobutylamine.

Materials:

  • 5-(1,3-benzodioxol-5-yl)pent-2-enoic acid (1.0 eq)

  • Isobutylamine (1.2 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-(1,3-benzodioxol-5-yl)pent-2-enoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add isobutylamine dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure this compound.

Quantitative Data Summary (Hypothetical Optimization)

EntryCoupling AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1DCCEt₃NDCM251265
2EDC/HOBtDIPEADMF25878
3HATUDIPEADCM25492
4SOCl₂, then aminePyridineToluene0 to 25685

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 5-(1,3-benzodioxol-5-yl)pent-2-enoic acid coupling Amide Coupling (HATU, DIPEA, DCM) start1->coupling start2 Isobutylamine start2->coupling quench Quench (aq. NaHCO₃) coupling->quench extract Extraction quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield in Amide Coupling check_conversion Check TLC/LC-MS for starting material conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes cause_activation Inefficient Acid Activation low_conversion->cause_activation cause_conditions Suboptimal Conditions low_conversion->cause_conditions cause_purification Product Loss During Purification/Workup good_conversion->cause_purification cause_side_reactions Side Reactions good_conversion->cause_side_reactions solution_coupling Use stronger coupling agent (e.g., HATU, COMU) cause_activation->solution_coupling solution_conditions Optimize temp., time, solvent. Ensure anhydrous conditions. cause_conditions->solution_conditions solution_workup Optimize extraction pH. Use alternative purification. cause_purification->solution_workup solution_side_reactions Use milder conditions. Check for stable byproducts. cause_side_reactions->solution_side_reactions

Caption: Troubleshooting logic for low yield in the amide coupling step.

Technical Support Center: Scale-Up Synthesis of 4,5-Dihydropiperlonguminine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,5-Dihydropiperlonguminine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis. The proposed synthetic route involves a two-step process: (1) Amide coupling of 3,4,5-trimethoxycinnamic acid with piperidin-2-one, followed by (2) a selective reduction of the α,β-unsaturated double bond. A common alternative is the coupling with a partially saturated lactam, which can present its own challenges.

Issue 1: Low Yield in Amide Coupling Step at Scale

Question: We are observing a significant drop in yield for the amide coupling reaction between 3,4,5-trimethoxycinnamoyl chloride and 5,6-dihydropyridin-2(1H)-one when moving from lab scale (grams) to pilot scale (kilograms). What are the potential causes and solutions?

Answer:

Scaling up amide bond formation can be challenging due to several factors. Here are the common culprits and troubleshooting strategies:

  • Inefficient Mixing and Mass Transfer:

    • Problem: In larger reactors, localized "hot spots" or areas of poor reactant mixing can lead to side reactions and degradation.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the viscosity of your reaction mixture. Baffles can also improve mixing. Consider a staged addition of the acyl chloride to maintain better control over the reaction exotherm.

  • Temperature Control:

    • Problem: The reaction is often exothermic. Poor heat dissipation at a larger scale can lead to elevated temperatures, promoting side reactions.

    • Solution: Use a jacketed reactor with a reliable temperature control unit. A slower, controlled addition of the acyl chloride can help manage the exotherm.

  • Choice of Base and Solvent:

    • Problem: The base and solvent that worked at a small scale may not be optimal for a larger scale due to cost, safety, or work-up considerations.

    • Solution: Triethylamine (TEA) is a common choice, but its work-up can be problematic. Consider using a solid-supported base for easier removal. Ensure your solvent is of an appropriate grade and dry, as water can react with the acyl chloride.

  • Stability of the Acyl Chloride:

    • Problem: 3,4,5-trimethoxycinnamoyl chloride may be unstable over longer periods, especially at elevated temperatures. On a larger scale, the addition time is longer, increasing the risk of degradation.

    • Solution: Prepare the acyl chloride fresh and use it immediately. Consider an in situ formation and reaction.

Troubleshooting Decision Tree for Low Amide Coupling Yield

start Low Yield at Scale q1 Was the reaction exotherm well-controlled? start->q1 s1_yes Improve reactor cooling and/or slow down reagent addition. q1->s1_yes No q2 Is mixing adequate in the larger reactor? q1->q2 Yes end_node Yield Improved s1_yes->end_node s2_yes Increase agitation speed or use a different impeller design. q2->s2_yes No q3 Was the acyl chloride used immediately after preparation? q2->q3 Yes s2_yes->end_node s3_yes Prepare acyl chloride fresh or consider in situ formation. q3->s3_yes No q4 Is the purity of starting materials and solvent confirmed? q3->q4 Yes s3_yes->end_node s4_yes Use anhydrous solvent and high-purity starting materials. q4->s4_yes No q4->end_node Yes s4_yes->end_node

Caption: Troubleshooting logic for low yield in amide coupling.

Issue 2: Incomplete or Slow Catalytic Hydrogenation

Question: The catalytic hydrogenation of the piperlongumine precursor to this compound is sluggish and often incomplete at pilot scale. How can we improve this?

Answer:

Scaling up catalytic hydrogenation introduces challenges related to catalyst activity, mass transfer of hydrogen, and potential catalyst poisoning.

  • Catalyst Activity and Loading:

    • Problem: The catalyst (e.g., Palladium on Carbon, Pd/C) may have lower activity at scale, or the catalyst-to-substrate ratio may be insufficient.

    • Solution: Ensure the catalyst is fresh and from a reliable supplier. You may need to increase the catalyst loading (wt%), but be mindful of the cost implications. Perform small-scale experiments to screen different catalyst batches.

  • Hydrogen Mass Transfer:

    • Problem: The reaction rate is often limited by the transfer of hydrogen from the gas phase to the catalyst surface. This is a common issue in large reactors.

    • Solution: Increase the hydrogen pressure (within the safety limits of your reactor). Improve agitation to enhance gas dispersion. Ensure the reactor's headspace is adequately purged with hydrogen.

  • Catalyst Poisoning:

    • Problem: Impurities in the substrate, solvent, or from the previous step (e.g., residual base, sulfur compounds) can poison the catalyst.

    • Solution: Purify the starting material before hydrogenation. Ensure the solvent is of high purity. An activated carbon wash of the substrate solution before adding the catalyst can sometimes remove poisons.

Troubleshooting Decision Tree for Incomplete Hydrogenation

start Incomplete Hydrogenation q1 Is the catalyst fresh and from a reputable source? start->q1 s1_no Source a new batch of catalyst and re-screen. q1->s1_no No q2 Is hydrogen pressure and delivery optimal? q1->q2 Yes end_node Reaction Complete s1_no->end_node s2_no Increase H2 pressure (within safety limits) and improve agitation. q2->s2_no No q3 Could there be catalyst poisons in the substrate or solvent? q2->q3 Yes s2_no->end_node s3_yes Purify the substrate before hydrogenation. Consider a carbon pre-treatment. q3->s3_yes Yes q3->end_node No s3_yes->end_node

Caption: Troubleshooting logic for incomplete hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the lactam part in the synthesis of this compound?

A1: You have two primary options:

  • Piperidin-2-one: This is a saturated lactam. Coupling it with 3,4,5-trimethoxycinnamic acid would require a subsequent reduction of the α,β-unsaturated double bond in the cinnamic acid moiety.

  • 5,6-Dihydropyridin-2(1H)-one: This unsaturated lactam can be coupled with 3,4,5-trimethoxycinnamoyl chloride. The resulting product, piperlongumine, would then need to be selectively hydrogenated at the 4,5-position of the lactam ring. This may also reduce the double bond in the cinnamoyl side chain, so careful selection of reaction conditions is crucial.

Q2: Which amide coupling reagents are recommended for scale-up?

A2: While many coupling reagents exist, for large-scale synthesis, cost, safety, and atom economy are critical.[1][2][3]

  • Acyl Chlorides (e.g., using SOCl₂ or (COCl)₂): This is a cost-effective and common method. However, it generates HCl as a byproduct, which requires a base to neutralize and can be corrosive.[3] Safety precautions for handling thionyl chloride or oxalyl chloride are essential.

  • Carbodiimides (e.g., DCC, EDC): These are effective but have poor atom economy and generate urea byproducts that can be difficult to remove.

  • Phosphonium Salts (e.g., PyBOP, HBTU): These are highly efficient but are often too expensive for large-scale production.

For cost-effectiveness, the acyl chloride route is often preferred in an industrial setting.

Q3: How can I purify this compound at a large scale?

A3: Large-scale purification typically avoids chromatography due to cost and solvent usage.

  • Crystallization: This is the most common and cost-effective method for purifying solid compounds at scale. A systematic screening of solvents and solvent mixtures is necessary to find conditions that provide good yield and high purity.

  • Distillation: If the compound is thermally stable and has a suitable boiling point, distillation (often under vacuum) can be an option, though this is less common for complex molecules like this.[4]

  • Washes and Extractions: A series of aqueous washes (e.g., with mild acid, base, and brine) during the work-up can remove many impurities before the final purification step.

Q4: What are the key safety considerations for this synthesis at scale?

A4:

  • Acyl Chloride Formation: Thionyl chloride and oxalyl chloride are toxic and corrosive. This step should be performed in a well-ventilated area with appropriate personal protective equipment (PPE). The off-gases (HCl, SO₂) should be scrubbed.

  • Catalytic Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor must be rated for pressure, and all equipment must be properly grounded to prevent static discharge. The catalyst (especially Pd/C) can be pyrophoric when dry and exposed to air. It should be handled as a slurry or under an inert atmosphere.

  • Solvent Handling: Large volumes of flammable organic solvents require appropriate storage, transfer, and handling procedures to minimize fire and explosion risks.

Quantitative Data Summary

The following tables provide representative data to illustrate the impact of scaling up and process optimization.

Table 1: Comparison of Amide Coupling Reaction Parameters at Lab vs. Pilot Scale

ParameterLab Scale (10 g)Pilot Scale (1 kg) - InitialPilot Scale (1 kg) - Optimized
Reactant Addition Time 15 minutes2 hours4 hours
Max. Internal Temp. 25 °C45 °C28 °C
Agitator Speed 300 RPM100 RPM200 RPM
Yield 92%65%88%
Purity (by HPLC) >99%90%>98%

Table 2: Effect of Hydrogenation Catalyst and Pressure on Reaction Time and Purity

Catalyst (5 wt%)H₂ PressureReaction TimeConversionPurity (by HPLC)
10% Pd/C1 atm24 hours85%96%
10% Pd/C5 atm6 hours>99%99%
5% Pt/C5 atm8 hours98%98.5%
Raney Nickel5 atm12 hours95%97%

Experimental Protocols

Protocol 1: Amide Coupling (Pilot Scale)

Materials:

  • 3,4,5-Trimethoxycinnamic acid: 1.0 kg

  • Toluene: 10 L

  • Thionyl chloride: 0.6 kg

  • 5,6-Dihydropyridin-2(1H)-one: 0.45 kg

  • Triethylamine: 0.9 kg

  • Deionized Water: 10 L

  • Brine: 5 L

Procedure:

  • Charge a 50 L jacketed glass reactor with 3,4,5-trimethoxycinnamic acid (1.0 kg) and toluene (10 L).

  • Stir the slurry and cool the reactor jacket to 10 °C.

  • Slowly add thionyl chloride (0.6 kg) over 1 hour, maintaining the internal temperature below 25 °C.

  • After the addition is complete, heat the mixture to 60 °C and hold for 2 hours until gas evolution ceases.

  • Cool the mixture back to 10 °C.

  • In a separate vessel, dissolve 5,6-dihydropyridin-2(1H)-one (0.45 kg) and triethylamine (0.9 kg) in toluene (5 L).

  • Slowly add the solution from step 6 to the acyl chloride solution in the reactor over 2-3 hours, keeping the internal temperature below 20 °C.

  • Allow the reaction to stir at room temperature for 4 hours, monitoring by HPLC for completion.

  • Quench the reaction by slowly adding deionized water (10 L).

  • Separate the organic layer. Wash with deionized water (2 x 5 L) and then brine (5 L).

  • Concentrate the organic layer under vacuum to yield the crude product.

Protocol 2: Catalytic Hydrogenation (Pilot Scale)

Materials:

  • Crude product from Protocol 1: ~1.3 kg

  • Ethyl acetate: 15 L

  • 10% Palladium on Carbon (50% wet): 65 g

Procedure:

  • Charge a 50 L hydrogenation reactor with the crude product and ethyl acetate.

  • Stir to dissolve.

  • Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst slurry.

  • Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen three times.

  • Pressurize the reactor to 5 atm with hydrogen.

  • Stir the reaction mixture vigorously at 30 °C.

  • Monitor the reaction by HPLC for the disappearance of the starting material.

  • Once the reaction is complete (typically 6-8 hours), vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a bed of celite to remove the catalyst. Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under vacuum to yield crude this compound.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.

Experimental Workflow Visualization

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Purification A Charge 3,4,5-trimethoxycinnamic acid and toluene B Add Thionyl Chloride (Acyl Chloride Formation) A->B C Couple with Lactam/TEA Solution B->C D Aqueous Work-up and Solvent Swap C->D E Dissolve Crude Product in Solvent D->E F Charge Catalyst and Pressurize with H2 G Filter to Remove Catalyst H Concentrate and Recrystallize G->H I Dry Final Product H->I

Caption: Overall workflow for the scale-up synthesis of this compound.

References

Technical Support Center: Optimizing Bioassays for 4,5-Dihydropiperlonguminine Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dihydropiperlonguminine. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

General Questions

  • What is this compound? this compound is a natural product belonging to the piper amide class of compounds. It has been isolated from plants of the Piper genus, such as Piper tuberculatum. Structurally similar to other bioactive piper amides like piperlongumine, it is investigated for its potential pharmacological activities.

  • What are the known and potential biological activities of this compound? Research on this compound is ongoing. Based on studies of this compound and its close analogs, its potential biological activities include hepatoprotective, anti-inflammatory, neuroprotective, and insecticidal effects.

Cytotoxicity and Cell Viability Assays (e.g., MTT Assay)

  • Q: My MTT assay results show high variability between replicates. What could be the cause? A: High variability can stem from several factors:

    • Uneven cell seeding: Ensure a homogenous cell suspension before and during plating.

    • Pipetting errors: Use calibrated pipettes and be consistent with your technique.

    • Edge effects: Wells on the perimeter of the plate are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.

    • Incomplete formazan solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Increase incubation time with the solubilization buffer or gently pipette up and down to aid dissolution.

  • Q: The absorbance readings in my MTT assay are too low. What should I do? A: Low absorbance readings can be due to:

    • Low cell number: Optimize the initial cell seeding density. The number of cells should be in the linear range of the assay.

    • Short incubation time: The incubation time with the MTT reagent may be insufficient for formazan crystal formation. Increase the incubation period.

    • Cell detachment: Adherent cells may detach during media changes or reagent addition. Perform these steps gently.

Anti-inflammatory Assays (e.g., Nitric Oxide Assay, Cytokine ELISA)

  • Q: I am not observing a dose-dependent inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. What could be the issue? A:

    • Compound solubility: this compound may have limited solubility in aqueous media. Prepare a stock solution in DMSO and ensure the final DMSO concentration in the culture media is low (typically <0.5%) and consistent across all wells.

    • LPS concentration: The concentration of lipopolysaccharide (LPS) used to induce inflammation might be too high or too low. Titrate the LPS to find a concentration that gives a robust but not maximal response.

    • Timing of treatment: The pre-incubation time with this compound before LPS stimulation may need optimization.

  • Q: My cytokine ELISA results have a high background. How can I reduce it? A: High background in an ELISA can be caused by:

    • Insufficient washing: Increase the number of washing steps and ensure complete removal of the wash buffer between steps.

    • Non-specific antibody binding: Use a blocking buffer to block non-specific binding sites on the plate.

    • Cross-reactivity: Ensure the antibodies you are using are specific for the cytokine of interest.

Neuroprotective Assays (e.g., Amyloid-Beta Quantification)

  • Q: I am having trouble with the consistency of my amyloid-beta (Aβ) aggregation for neurotoxicity assays. What are the best practices? A: The aggregation state of Aβ is critical for its neurotoxic effects. To improve consistency:

    • Start with monomeric Aβ: Prepare fresh monomeric Aβ solutions before each experiment by following established protocols, such as dissolving the peptide in hexafluoroisopropanol (HFIP) followed by removal of the solvent.

    • Controlled aggregation: Use a specific protocol to generate Aβ oligomers or fibrils, and characterize the aggregation state using techniques like Western blotting or Thioflavin T (ThT) fluorescence.

    • Use appropriate controls: Include vehicle controls, Aβ alone, and a positive control neuroprotective agent.

Troubleshooting Guides

Troubleshooting for MTT Assay

ProblemPossible CauseSolution
High background absorbance Contaminated reagents or media.Use fresh, sterile reagents and media. Filter-sterilize if necessary.
Phenol red in the media.Use phenol red-free media for the assay.
Inconsistent results Inconsistent cell numbers in wells.Mix cell suspension thoroughly before and during plating.
Pipetting inaccuracies.Calibrate pipettes regularly and use a consistent pipetting technique.
Low signal (low absorbance) Insufficient cell number.Increase the initial cell seeding density.
MTT incubation time is too short.Increase the incubation time with the MTT reagent.
Cell death due to other factors.Check for contamination and ensure optimal cell culture conditions.

Troubleshooting for Nitric Oxide (Griess) Assay

ProblemPossible CauseSolution
No or low NO production Inactive LPS.Use a fresh batch of LPS and test its activity.
Cells are not responsive.Use a different cell line or a fresh passage of the current cell line.
High background Contamination of media with nitrates/nitrites.Use fresh, high-quality media.
Griess reagent is old or improperly stored.Prepare fresh Griess reagent.
Precipitate formation Interference from the compound.Centrifuge the plate before reading the absorbance.

Quantitative Data Summary

The following table summarizes the available quantitative data for the bioactivity of this compound.

BioassayCell Line/ModelEndpointIC50 / ActivityReference
Hepatoprotective AssayddY mouse hepatocytesD-galactosamine/TNF-α-induced cytotoxicity8.2 µM[1]
Insecticidal AssayAnticarsia gemmatalis (velvetbean caterpillar)Mortality100% mortality at 700 µ g/insect [1]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well plate format.

Materials:

  • Adherent cells (e.g., HepG2 for hepatotoxicity studies)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be consistent and non-toxic to the cells (e.g., <0.5%).

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

2. Nitric Oxide Assay using Griess Reagent

This protocol is for measuring the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well flat-bottom plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.[2]

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[2]

  • Pre-treat the cells with various concentrations of this compound (in 100 µL of medium) for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) and incubate for another 24 hours. Include an unstimulated control group.

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples using the standard curve.

3. Amyloid-Beta (Aβ) Quantification by ELISA

This protocol outlines a general procedure for quantifying the effect of this compound on Aβ production in a cell-based model (e.g., SH-SY5Y neuroblastoma cells overexpressing amyloid precursor protein).

Materials:

  • SH-SY5Y-APP cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Human Aβ42 ELISA kit

  • Cell lysis buffer (if measuring intracellular Aβ)

Procedure:

  • Seed SH-SY5Y-APP cells in a suitable culture plate (e.g., 24-well plate).

  • Incubate until cells reach the desired confluency.

  • Treat the cells with different concentrations of this compound for 24-48 hours.

  • Collect the cell culture supernatant for measuring secreted Aβ.

  • If measuring intracellular Aβ, wash the cells with cold PBS and lyse them according to the lysis buffer protocol.

  • Perform the Aβ42 ELISA on the collected supernatant or cell lysates according to the manufacturer's instructions.[3][4] A typical ELISA procedure involves:

    • Adding samples and standards to the antibody-coated plate.

    • Incubating to allow Aβ to bind to the capture antibody.

    • Washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance.

  • Quantify the Aβ concentration based on the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

Putative Anti-inflammatory Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα 4_5_DHP This compound 4_5_DHP->IKK_complex Inhibits (putative) 4_5_DHP->MAPK_pathway Inhibits (putative) Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Gene_expression Induces

Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.

Experimental Workflow for Assessing Anti-inflammatory Activity

G cluster_workflow Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Treat with 4,5-DHP and/or LPS cell_culture->treatment collect_supernatant Collect Supernatant treatment->collect_supernatant cell_lysis Cell Lysis treatment->cell_lysis griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa end End griess_assay->end elisa->end western_blot Western Blot for iNOS, COX-2, p-MAPK cell_lysis->western_blot western_blot->end

Caption: Workflow for in vitro anti-inflammatory bioassays.

Logical Relationship for Troubleshooting Low MTT Signal

G problem Problem: Low MTT Absorbance cause1 Cause 1: Low Cell Number problem->cause1 cause2 Cause 2: Insufficient Incubation problem->cause2 cause3 Cause 3: Compound-induced Proliferation Arrest problem->cause3 cause4 Cause 4: Cell Detachment problem->cause4 solution1 Solution: Optimize Seeding Density cause1->solution1 solution2 Solution: Increase Incubation Time (with MTT reagent) cause2->solution2 solution3 Solution: Confirm with other assays (e.g., cell counting) cause3->solution3 solution4 Solution: Handle plates gently during media changes cause4->solution4

Caption: Troubleshooting logic for low signal in MTT assays.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 4,5-Dihydropiperlonguminine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 4,5-Dihydropiperlonguminine in in vitro settings, its low aqueous solubility can present a significant experimental hurdle. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to effectively address and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a lipophilic compound with poor aqueous solubility. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For in vitro experiments that require aqueous-based media, appropriate solubilization strategies are necessary.

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the compound in the organic solvent (like DMSO) is no longer soluble when introduced into a predominantly aqueous environment. To prevent this, it is crucial to ensure the final concentration of the organic solvent in the cell culture medium is kept to a minimum and is non-toxic to the cells. A stepwise dilution approach is often recommended.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A3: The final concentration of DMSO should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity. However, the tolerance to DMSO can be cell-line dependent. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides several methods to enhance the solubility of this compound for in vitro applications.

Method 1: Co-Solvent System

The use of a co-solvent system is a primary strategy to increase the solubility of hydrophobic compounds in aqueous solutions.

Workflow for Utilizing a Co-Solvent System

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application stock_prep Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). intermediate_dil Perform serial dilutions of the stock solution in 100% DMSO to achieve desired concentrations. stock_prep->intermediate_dil Step 1 final_dil Add a small volume of the DMSO working solution directly to the pre-warmed cell culture medium. Vortex immediately. intermediate_dil->final_dil Step 2 apply_cells Apply the final solution to the cells. Ensure the final DMSO concentration is below the cytotoxic threshold. final_dil->apply_cells Step 3

Caption: Workflow for using a DMSO co-solvent system.

Quantitative Data: Solubility of Structurally Similar Piperine in Co-Solvent Systems

While specific quantitative data for this compound in mixed aqueous solvents is limited, data for the related compound piperine can provide a useful reference.

Co-Solvent System (v/v)Solubility of Piperine (mg/mL)
Water~0.04
Ethanol (50%) + Water (50%)> 0.5
Transcutol-HP + WaterSolubility increases with higher Transcutol-HP concentration

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 275.34 g/mol )

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.75 mg of this compound.

    • Add the powder to a sterile microcentrifuge tube.

    • Add 1 mL of 100% DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Method 2: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Logical Relationship for Cyclodextrin Encapsulation

G cluster_components Components cluster_process Process cluster_result Result compound This compound (Hydrophobic) complexation Complexation in Aqueous Solution compound->complexation cyclodextrin HP-β-Cyclodextrin (Hydrophilic exterior, hydrophobic interior) cyclodextrin->complexation inclusion_complex Inclusion Complex (Increased Aqueous Solubility) complexation->inclusion_complex

Caption: Formation of a cyclodextrin inclusion complex.

Quantitative Data: Solubility Enhancement with Cyclodextrins

Studies on similar hydrophobic compounds demonstrate the potential for significant solubility enhancement.

CompoundCyclodextrinSolubility Enhancement
Piperineβ-Cyclodextrin DerivativesSignificant increase in aqueous solubility
DiosminHP-β-CDUp to 25-fold increase

Experimental Protocol: Preparation of a this compound-HP-β-CD Inclusion Complex

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 1-10% w/v).

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

    • After equilibration, centrifuge the suspension to pellet the undissolved compound.

    • Carefully collect the supernatant containing the solubilized inclusion complex.

    • The concentration of this compound in the supernatant can be quantified using a suitable analytical method like HPLC-UV.

Method 3: Nanoformulations

Encapsulating this compound into nano-sized carriers, such as liposomes or polymeric nanoparticles, can significantly improve its aqueous dispersibility and cellular uptake.

Experimental Workflow for Nanoformulation

G cluster_formulation Formulation cluster_characterization Characterization cluster_application Application dissolve Dissolve this compound and lipids/polymers in an organic solvent. hydrate Hydrate the lipid/polymer film with an aqueous buffer and sonicate to form nanoparticles. dissolve->hydrate analyze Analyze particle size, zeta potential, and encapsulation efficiency. hydrate->analyze apply Apply the nanoformulation to in vitro models. analyze->apply G PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Piperlongumine Piperlongumine Piperlongumine->Akt Inhibits Phosphorylation G IKK IKK IκBα IκBα IKK->IκBα Phosphorylates for degradation p65_p50 NF-κB (p65/p50) IκBα->p65_p50 Inhibits nuclear translocation Nucleus Nucleus p65_p50->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes Piperlongumine Piperlongumine Piperlongumine->p65_p50 Inhibits nuclear import G APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase beta_secretase β-secretase APP->beta_secretase sAPPalpha sAPPα (Non-amyloidogenic) alpha_secretase->sAPPalpha gamma_secretase γ-secretase beta_secretase->gamma_secretase Abeta Amyloid-β (Aβ) (Amyloidogenic) gamma_secretase->Abeta Dihydropiperlonguminine This compound Dihydropiperlonguminine->APP Reduces levels Dihydropiperlonguminine->Abeta Reduces production

References

troubleshooting 4,5-Dihydropiperlonguminine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dihydropiperlonguminine. The information is designed to address common challenges related to the compound's stability in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept in a desiccated environment at -20°C. Stock solutions can also be stored at -20°C and are generally stable for several months under these conditions. To minimize degradation, it is advisable to prepare fresh solutions for immediate use whenever possible.

Q2: How can I improve the solubility of this compound?

This compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. To aid dissolution, gently warming the solution to 37°C and using an ultrasonic bath for a short period can be effective.[1]

Q3: I am observing a loss of activity in my this compound solution. What could be the cause?

Loss of activity is often due to the chemical instability of the compound in solution. The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. Based on studies of the closely related compound piperlongumine, it is likely that this compound is most stable in slightly acidic conditions (around pH 4) and shows significant degradation at neutral to alkaline pH (pH ≥ 7).[1][2][3]

Q4: Are there any known degradation products of this compound?

While specific degradation products of this compound are not extensively documented, studies on the analogous compound piperlongumine have identified major degradation products resulting from hydrolysis. These include piperlongumic acid and 3,4,5-trimethoxycinnamic acid.[2][4] It is plausible that this compound undergoes similar hydrolytic degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in aqueous solution Low aqueous solubility.First, dissolve this compound in a small volume of a compatible organic solvent like DMSO before adding it to your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored properly at -20°C and minimize freeze-thaw cycles. Consider performing a stability test under your specific experimental conditions (pH, temperature) to determine the compound's half-life.
Discoloration of the solution Potential degradation of the compound.Discard the solution and prepare a fresh batch. Protect the solution from light and store it at a low temperature to minimize degradation.
Loss of potency over time in multi-day experiments Instability of the compound at physiological pH (around 7.4).If possible, adjust the pH of your medium to be slightly acidic, if compatible with your experimental setup. Alternatively, replenish the compound in the medium at regular intervals to maintain the desired concentration.

Quantitative Stability Data (Inferred from Piperlongumine Studies)

The following tables summarize the stability of piperlongumine, a structurally similar compound, under various conditions. This data can be used as a guide to predict the stability of this compound.

Table 1: Effect of pH on the Stability of Piperlongumine at 25°C [2]

pH Buffer Type T₉₀ (weeks) *T₅₀ (weeks) **
3Citrate11.575.4
4Citrate17.2112.9
5Phosphate15.4101.5
6Phosphate11.575.5
7Phosphate2.416.0
8Borate0.32.0
9Borate0.050.3

* T₉₀: Time for 10% degradation. ** T₅₀: Time for 50% degradation (half-life).

Table 2: Effect of Temperature on the Stability of Piperlongumine [2]

pH Temperature (°C) Degradation Rate Constant (k, weeks⁻¹)
4260.0067
4560.1739
4670.3813
7260.0506
7561.3607
7675.1370

Table 3: Photostability of Piperlongumine [2]

Condition Solvent Degradation after 24h (%)
UV Light (254 nm)WaterSignificant
UV Light (254 nm)AcetonitrileModerate
Fluorescent LightWater/AcetonitrileMinimal

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

  • Neutralize the acidic and alkaline samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound.

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the separation of the parent compound from its degradation products formed during the forced degradation study.

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways affected by this compound, based on research on the closely related compound piperlongumine.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB Phosphorylation IkB_NFkB IkB-NF-kB Complex IkB->IkB_NFkB Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NFkB->NF-kB Gene_Expression Pro-inflammatory Gene Expression NF-kB_n->Gene_Expression 4_5_Dihydropiperlonguminine 4_5_Dihydropiperlonguminine 4_5_Dihydropiperlonguminine->IKK Inhibition

Caption: Inhibition of the NF-kB Signaling Pathway.

G cluster_0 Mitochondrial Pathway 4_5_Dihydropiperlonguminine 4_5_Dihydropiperlonguminine Bax Bax 4_5_Dihydropiperlonguminine->Bax Activation Bcl-2 Bcl-2 4_5_Dihydropiperlonguminine->Bcl-2 Inhibition Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl-2->Bax Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis G cluster_0 Antioxidant Response Pathway 4_5_Dihydropiperlonguminine 4_5_Dihydropiperlonguminine PI3K PI3K 4_5_Dihydropiperlonguminine->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Antioxidant_Enzymes Antioxidant Enzymes mTOR->Antioxidant_Enzymes Modulation

References

Technical Support Center: 4,5-Dihydropiperlonguminine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for 4,5-Dihydropiperlonguminine. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to address challenges encountered during the purification process.

Section 1: Physicochemical Properties and Solubility

Understanding the fundamental properties of this compound is critical for developing effective purification strategies. The data below has been compiled from various sources to provide a quick reference.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 23512-53-0BioCrick
Molecular Formula C₁₆H₂₁NO₃PubChem
Molecular Weight 275.34 g/mol PubChem
Appearance PowderBioCrick
Melting Point 110 °CPubChem
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick

Section 2: General Purification Workflow

The purification of this compound, whether from a synthetic crude reaction mixture or a natural product extract, typically follows a multi-step process to achieve high purity. The workflow below illustrates a standard sequence.

Purification_Workflow General Purification Workflow for this compound Crude Crude Product (from Synthesis or Extraction) Dissolve Dissolution in Minimum Solvent Crude->Dissolve ColumnChrom Primary Purification (e.g., Column Chromatography) Dissolve->ColumnChrom TLC Purity Check (TLC / HPLC) ColumnChrom->TLC Monitor Fractions Combine Combine Pure Fractions TLC->Combine Purity >90% Evaporate Solvent Evaporation Combine->Evaporate Recrystal Secondary Purification (Recrystallization) Evaporate->Recrystal Dry Drying Recrystal->Dry Final Pure this compound (>95%) Dry->Final Analysis Final Purity & Characterization (HPLC, NMR, MS) Final->Analysis

Caption: A typical multi-step workflow for purifying this compound.

Section 3: Troubleshooting Guides and FAQs

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product won't fully dissolve before loading onto a silica gel column. What should I do?

A1: Complete dissolution is key for good separation.

  • Use a Stronger Solvent: this compound is soluble in dichloromethane (DCM) and ethyl acetate. Start with a minimal amount of DCM. If solubility is still an issue, a small amount of acetone can be added.

  • Warm Gently: Gently warming the solution to 37°C can help increase solubility. An ultrasonic bath can also be effective.[1]

  • Dry Loading: If the compound is poorly soluble in the column's mobile phase, use the "dry loading" technique. Dissolve your crude product in a strong solvent (like DCM or acetone), add a small amount of silica gel to the solution, and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully loaded onto the top of your prepared column.

Q2: I am getting poor separation and overlapping spots during column chromatography. How can I improve purity?

A2: Poor separation is usually a result of an incorrect solvent system (mobile phase).

  • Decrease Polarity: If your compound is eluting too quickly (high Rf value on TLC), decrease the polarity of your mobile phase. For a typical hexane/ethyl acetate system, this means increasing the proportion of hexane.

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. A good system will give your target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.

  • Consider a Different Technique: For complex mixtures, standard column chromatography may not be sufficient. A study on isolating related piper amides successfully used counter-current chromatography (CCC) with a two-phase system of light petroleum-ethyl acetate-tetrachloromethane-methanol-water (1:1:8:6:1, v/v), followed by reversed-phase liquid chromatography for final polishing.[1][2]

Q3: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

A3: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, or the solution is cooled too quickly.

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oil to try and redissolve it, then allow it to cool more slowly.

  • Slow Cooling: Do not place the hot solution directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator. Slow cooling encourages the formation of a crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Try a Different Solvent System: For piperine and its analogs, recrystallization from hot ethanol has been reported to yield crystals.[3][4] You can also try a two-solvent system. Dissolve the compound in a minimal amount of a good solvent (like DCM or acetone) and slowly add a miscible "anti-solvent" (like hexane or diethyl ether) until the solution becomes cloudy, then warm until clear and cool slowly.

Q4: What are the likely impurities in my sample?

A4: Impurities depend on the source (synthesis or extraction).

  • From Synthesis: If synthesized via amide coupling, common impurities include unreacted starting materials (the corresponding carboxylic acid and isobutylamine) and byproducts from coupling reagents (e.g., dicyclohexylurea if DCC is used).[5]

  • From Natural Product Extraction: Crude extracts will contain numerous other related alkaloids and plant metabolites. Piperine is a very common co-occurring amide in Piper species.[1][2]

  • Degradation Products: The compound may be unstable at certain pH values or when exposed to light, leading to degradation products.[6]

Q5: My final product looks clean by TLC but shows impurities in the HPLC or NMR. What should I do?

A5: TLC is a low-resolution technique. It is common for impurities to co-elute with the main spot.

  • Re-purify with a Different Method: If you initially used normal-phase (silica) chromatography, a subsequent purification using reversed-phase chromatography (e.g., on a C18 column) can often remove stubborn impurities.[1][2]

  • Recrystallize Again: A second recrystallization from a different solvent system may remove the remaining impurities.

  • Preparative HPLC: For the highest purity required in drug development, preparative HPLC is the gold standard for removing trace impurities that are structurally very similar to the target compound.

Section 4: Experimental Protocols

The following protocols are generalized starting points and should be optimized for your specific sample and scale.

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for purifying gram-scale quantities of crude this compound with moderate polarity.

  • TLC Analysis: Develop a solvent system using hexane and ethyl acetate. A good starting point is 7:3 Hexane:EtOAc. Adjust the ratio until the desired compound has an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (~1 g) in a minimal amount of dichloromethane (DCM) or the mobile phase. Carefully load the solution onto the top of the silica bed. Alternatively, use the dry loading method described in FAQ Q1.

  • Elution: Begin elution with the mobile phase, collecting fractions of a consistent volume (e.g., 10-20 mL).

  • Monitoring: Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate, run it in the mobile phase, and visualize under UV light.

  • Combining Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the partially purified product.

Protocol 2: Recrystallization

This protocol is used to further purify the product obtained from chromatography.

  • Solvent Selection: Based on literature for similar compounds, ethanol is a good first choice.[3][4]

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid completely dissolves. If it doesn't dissolve, add more ethanol dropwise until it does.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. The solution should become cloudy as crystals begin to form. Once at room temperature, place the flask in a 4°C refrigerator for several hours or overnight to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Purity Assessment by HPLC

This is a general method for assessing the final purity of the compound.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA).

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a low percentage of Solvent B (e.g., 30%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound absorbs (e.g., 254 nm or a specific λmax if known).

  • Sample Preparation: Prepare a ~1 mg/mL stock solution in DMSO or ACN and dilute it with the initial mobile phase.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Section 5: Troubleshooting Logic for Low Purity

If your purified compound does not meet the required purity specifications, the following decision tree can help guide your next steps.

Troubleshooting_Purity Troubleshooting Workflow for Low Purity start Start: Purity < 95% (by HPLC/NMR) check_chrom Review Chromatography: Were peaks well-separated? start->check_chrom re_chrom Re-purify by Column Chromatography check_chrom->re_chrom No check_recrystal Review Recrystallization: Did it oil out? Was cooling slow? check_chrom->check_recrystal Yes change_solvent Optimize mobile phase (TLC) - Change polarity - Add modifier (e.g., 1% TEA) re_chrom->change_solvent change_method Switch to different chromatography method (e.g., RP-HPLC, Prep-TLC) re_chrom->change_method end_ok Purity > 95% Process Complete change_solvent->end_ok change_method->end_ok re_recrystal Re-crystallize check_recrystal->re_recrystal No check_recrystal->end_ok Yes, and purity is now OK change_rec_solvent Use a different solvent or solvent pair (e.g., DCM/Hexane) re_recrystal->change_rec_solvent slow_cool Ensure slow cooling and scratch flask to induce crystallization re_recrystal->slow_cool change_rec_solvent->end_ok slow_cool->end_ok

Caption: A decision tree for troubleshooting low purity results after initial purification.

Section 6: Quantitative Data from Literature

Direct yield data for the synthesis and purification of this compound is scarce. However, data from a comprehensive isolation study of related amides from Piper longum provides a benchmark for expected recovery and purity from a natural source.

Table 2: Isolation Yields of Piper Amides from Piper longum L. Crude Extract[1][2]

CompoundAmount Isolated (mg)PurityInitial Sample Size (Crude Oil)
Piperlonguminine40> 95%2.5 g
Piperine63> 95%2.5 g
Piperanine45> 95%2.5 g
Pellitorine75> 95%2.5 g

Note: The yields represent a multi-step purification process involving counter-current chromatography followed by reversed-phase liquid chromatography.

References

addressing off-target effects of 4,5-Dihydropiperlonguminine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data exists for the off-target effects of 4,5-Dihydropiperlonguminine. Much of the following guidance is extrapolated from studies on its parent compound, piperlongumine. Researchers are strongly advised to validate these potential off-target effects for this compound in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes in our experiments with this compound. What are the likely off-target pathways?

A1: Based on data from the closely related compound piperlongumine, two primary off-target pathways should be considered:

  • Induction of Reactive Oxygen Species (ROS): Piperlongumine is known to increase intracellular ROS levels. This can lead to a wide range of downstream effects, including DNA damage, cell cycle arrest, and apoptosis.

  • Inhibition of the NF-κB Signaling Pathway: Piperlongumine can inhibit the activity of the transcription factor NF-κB, which is a master regulator of inflammation, immunity, and cell survival.

Q2: How can we determine if the observed effects of this compound in our assay are due to ROS production?

A2: To test for ROS-mediated effects, you can co-incubate your cells with this compound and an antioxidant, such as N-acetylcysteine (NAC). If the observed phenotype is rescued or attenuated in the presence of NAC, it strongly suggests the involvement of ROS.

Q3: What are the potential downstream consequences of NF-κB inhibition by this compound?

A3: Inhibition of NF-κB can lead to decreased expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α), reduced cell proliferation, and induction of apoptosis. If your experimental observations align with these outcomes, NF-κB inhibition is a plausible off-target mechanism.

Q4: Are there any known kinase off-targets for piperlongumine that we should be aware of when using this compound?

A4: While a comprehensive kinome scan for this compound is not publicly available, studies on piperlongumine suggest potential interactions with various kinases. It is advisable to perform a kinase profiling assay if you suspect off-target kinase activity is confounding your results.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
Possible Cause Troubleshooting Step
1. Off-target ROS induction leading to cellular stress and death. Perform a ROS detection assay (e.g., using DCFDA) to measure intracellular ROS levels. Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if cytotoxicity is reduced.
2. Inhibition of pro-survival pathways (e.g., NF-κB). Assess the activity of the NF-κB pathway using a nuclear translocation assay or by measuring the expression of NF-κB target genes.
3. Unidentified off-target kinase inhibition. Conduct a kinase inhibitor profiling screen (e.g., KINOMEscan) to identify potential unintended kinase targets.
4. Compound instability or degradation leading to toxic byproducts. Assess the stability of this compound in your specific cell culture media over the time course of your experiment using HPLC.
Issue 2: Inconsistent or non-reproducible experimental results.
Possible Cause Troubleshooting Step
1. Variability in cellular redox state affecting compound activity. Standardize cell culture conditions, including passage number and seeding density, as these can influence baseline ROS levels.
2. Lot-to-lot variability of the compound. Purchase this compound from a reputable supplier and, if possible, obtain a certificate of analysis for each lot.
3. Inconsistent compound preparation. Prepare fresh stock solutions of this compound for each experiment and use a consistent solvent.

Quantitative Data Summary

Note: The following data is derived from studies on piperlongumine and should be used as a reference for designing experiments with this compound.

Table 1: Effect of Piperlongumine on Cell Viability and ROS Production

Cell LineIC50 (µM)ObservationReference
HepG2 (Hepatocellular Carcinoma)10-20Significant reduction in cell viability after 24h treatment.[1]
Huh7 (Hepatocellular Carcinoma)10-20Concentration-dependent decrease in cell viability.[1]
LM3 (Hepatocellular Carcinoma)10-20Induced significant cell death.[1]
Primary rat hepatocytes>20Little effect on cell viability.[1]
L-02 (Normal hepatic cells)>20Minimal cytotoxicity observed.[1]

Table 2: Effect of Piperlongumine on NF-κB Activity

Cell LineTreatmentEffect on NF-κBReference
Prostate Cancer CellsIncreasing concentrations of PLDirect down-regulation of NF-κB DNA-binding activity.[2]
Prostate Cancer CellsIncreasing concentrations of PLDecreased nuclear translocation of p50 and p65 subunits.[2]

Experimental Protocols

Reactive Oxygen Species (ROS) Detection Assay

Principle: This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with varying concentrations of this compound and controls (vehicle and a positive ROS inducer like H₂O₂) for the desired time.

  • DCFDA Staining:

    • Prepare a 10 µM working solution of DCFDA in pre-warmed serum-free media or PBS.

    • Remove the treatment media and wash the cells once with PBS.

    • Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Remove the DCFDA solution and wash the cells once with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Principle: This assay visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation, which is a key step in NF-κB activation. Inhibition of this process by a compound can be quantified.

Methodology:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with this compound, a positive control for NF-κB activation (e.g., TNF-α), and a vehicle control.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash three times with PBST.

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear to cytoplasmic fluorescence intensity ratio of the p65 signal.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Off-Target Investigation cluster_assays Experimental Validation problem Unexpected Phenotype with This compound ros ROS Induction? problem->ros nfkB NF-κB Inhibition? problem->nfkB kinase Kinase Inhibition? problem->kinase ros_assay ROS Detection Assay (e.g., DCFDA) ros->ros_assay nfkB_assay NF-κB Translocation Assay nfkB->nfkB_assay kinase_assay Kinase Profiling kinase->kinase_assay

Caption: Troubleshooting workflow for unexpected experimental outcomes.

signaling_pathway cluster_ros ROS Pathway cluster_nfkB NF-κB Pathway DHPL This compound ROS ↑ Reactive Oxygen Species (ROS) DHPL->ROS DNA_damage DNA Damage ROS->DNA_damage Apoptosis_ros Apoptosis DNA_damage->Apoptosis_ros IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates Gene_expression ↓ Pro-inflammatory Gene Expression nucleus->Gene_expression DHPL_nfkB This compound DHPL_nfkB->IKK Inhibits

Caption: Potential off-target signaling pathways.

References

Technical Support Center: Enhancing the Oral Bioavailability of 4,5-Dihydropiperlonguminine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of 4,5-Dihydropiperlonguminine.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

Poor oral bioavailability of this compound is likely attributable to several factors common to poorly water-soluble drugs.[1][2][3] Key contributing factors may include:

  • Low Aqueous Solubility: Limited solubility in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.[3] Although specific data for this compound is scarce, its analogue piperlongumine has a low aqueous solubility of approximately 26 μg/ml.[4][5]

  • Poor Permeability: The ability of the drug to pass through the intestinal membrane can be a limiting factor.[6]

  • First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active drug.[7] For instance, piperlongumine has been shown to be a substrate and inhibitor of CYP3A4, a major drug-metabolizing enzyme.[8][9]

  • Efflux Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), reducing its net absorption.[8][9]

Q2: What are the initial steps I should take to characterize the bioavailability challenges of this compound?

A systematic preformulation investigation is crucial. This should include:

  • Solubility Studies: Determine the solubility in various physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid) and different pH buffers.[4]

  • Permeability Assessment: Utilize in vitro models like the Caco-2 cell permeability assay to understand its potential for intestinal absorption and identify if it is a substrate for efflux transporters like P-gp.[8]

  • LogP Determination: The octanol-water partition coefficient (LogP) will provide insights into the lipophilicity of the compound, which influences both solubility and permeability.[10]

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can identify the crystalline form of the drug, which can impact its dissolution rate.[4]

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

Several strategies can be employed, often in combination, to address the challenges of poor solubility and permeability:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3][11]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can improve its solubility and dissolution.[11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve solubility and take advantage of lipid absorption pathways.[3][11][12]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[3][11]

Troubleshooting Guides

Issue 1: Low and Variable Drug Exposure in Animal Pharmacokinetic Studies
Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility leading to incomplete dissolution.Conduct in vitro dissolution studies with the current formulation in various biorelevant media.To confirm if the formulation is failing to release the drug effectively in the GI tract.
Precipitation of the drug in the gastrointestinal tract upon dilution.Evaluate the precipitation of a supersaturated solution of the drug upon dilution with aqueous media.[4]Many enabling formulations create a supersaturated state that can be prone to precipitation.
High first-pass metabolism.Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., a CYP3A4 inhibitor for piperlongumine analogues).[8]This can help determine the extent of metabolic contribution to low bioavailability.
P-glycoprotein (P-gp) mediated efflux.Co-administer with a known P-gp inhibitor (e.g., verapamil).[8]To assess the role of efflux pumps in limiting absorption.
Issue 2: In Vitro Dissolution is High, but In Vivo Bioavailability Remains Low
Possible Cause Troubleshooting Step Rationale
Poor permeability across the intestinal epithelium.Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[8]This will indicate if the drug has inherently low permeability.
Significant gut wall metabolism.Incubate the drug with intestinal microsomes or S9 fractions to assess its metabolic stability in the gut.To differentiate between gut wall and hepatic first-pass metabolism.
Instability in the gastrointestinal environment.Assess the chemical stability of the drug in simulated gastric and intestinal fluids.[4]Degradation in the GI tract will lead to reduced availability for absorption.

Experimental Protocols

Protocol 1: In Vitro Drug Release Study using the Dialysis Bag Method

This method is suitable for evaluating the release from nanoparticle or lipid-based formulations.[13]

  • Preparation of Release Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Sample Preparation: Accurately weigh a specific amount of the this compound formulation and disperse it in a known volume of release medium.

  • Dialysis Setup: Transfer the sample dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO).

  • Release Study: Place the sealed dialysis bag into a larger vessel containing a known volume of the release medium, maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium from the larger vessel and replace it with an equal volume of fresh medium to maintain sink conditions.[14]

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.[4]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic design for assessing the oral bioavailability of a new formulation.[15][16]

  • Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a known dose of this compound (solubilized in a suitable vehicle) via the tail vein to determine the absolute bioavailability.

    • Oral (PO) Group: Administer the test formulation of this compound via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples and analyze the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%) using appropriate software. The oral bioavailability is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[15]

Data Presentation

Table 1: Solubility of this compound in Various Media

MediumpHSolubility (µg/mL)
Deionized Water7.0
0.1 N HCl (SGF)1.2
Phosphate Buffer (SIF)6.8
FaSSIF6.5
FeSSIF5.0
(Note: This table should be populated with experimental data.)

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)F (%)
Solution5IV100
Suspension20PO
Formulation A20PO
Formulation B20PO
(Note: This table should be populated with experimental data.)

Visualizations

experimental_workflow cluster_preformulation Preformulation Studies cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_optimization Optimization solubility Solubility Assessment particle_size Particle Size Reduction solubility->particle_size permeability Permeability (Caco-2) lipid_formulation Lipid-Based Systems permeability->lipid_formulation stability Stability Analysis solid_dispersion Solid Dispersion stability->solid_dispersion invitro_release In Vitro Release particle_size->invitro_release solid_dispersion->invitro_release lipid_formulation->invitro_release invivo_pk In Vivo PK Studies invitro_release->invivo_pk optimization Lead Formulation Optimization invivo_pk->optimization

Caption: Workflow for improving oral bioavailability.

signaling_pathway cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) drug_oral Oral Administration of this compound dissolution Dissolution drug_oral->dissolution absorption Absorption dissolution->absorption gut_metabolism Gut Wall Metabolism (CYP3A4) absorption->gut_metabolism pgp_efflux P-gp Efflux absorption->pgp_efflux hepatic_metabolism Hepatic Metabolism (CYP3A4) absorption->hepatic_metabolism systemic_circulation Systemic Circulation (Bioavailable Drug) hepatic_metabolism->systemic_circulation

Caption: Barriers to oral bioavailability.

References

dealing with batch-to-batch variability of synthetic 4,5-Dihydropiperlonguminine

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to identify, troubleshoot, and manage batch-to-batch variability of synthetic 4,5-Dihydropiperlonguminine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a critical issue for this compound?

Batch-to-batch variability refers to the differences observed between distinct production lots of the same compound.[1] For a bioactive molecule like this compound, this variability can manifest as changes in purity, impurity profile, physical properties, or biological activity. It is a critical issue because inconsistent batches can lead to unreliable and irreproducible experimental results, compromising research outcomes and delaying drug development pipelines.

Q2: What are the most likely sources of variability in my synthetic this compound?

Variability in synthetic small molecules can arise from multiple factors throughout the manufacturing and handling lifecycle. These can include the quality of raw materials, subtle deviations in reaction conditions, and the methods used for purification and handling.[2][3][4]

Category Potential Source of Variability Description
Synthesis Purity of starting materials and reagentsImpurities in precursors can carry through or cause side reactions.
Reaction conditions (temperature, pressure, time)Minor deviations can alter reaction kinetics, leading to incomplete reactions or the formation of byproducts.
Solvent quality and typeResidual solvents can appear as impurities; different solvent grades may contain stabilizers that affect the reaction.
Purification Inconsistent chromatographyVariations in stationary phase, mobile phase composition, or loading can lead to different purity levels and impurity profiles.
Crystallization/Precipitation methodsChanges in solvent, temperature, or cooling rate can affect crystal form (polymorphism) and solvation state.
Handling & Storage Exposure to light, oxygen, or moistureThis compound may be susceptible to degradation, such as oxidation or hydrolysis.[5]
Storage temperature and durationInappropriate storage can accelerate the degradation of the compound, altering its purity and activity over time.[6][7]
Analytical Methodological differencesUsing different analytical methods or unvalidated procedures between batches can create the appearance of variability.

Q3: My latest batch of this compound shows significantly lower biological activity. What should I investigate first?

When a new batch shows altered biological activity, a systematic investigation is required. The first step is to rule out issues with the assay itself before assessing the compound.

  • Confirm Assay Integrity: Run the assay with a positive and negative control to ensure the system (e.g., cells, reagents) is performing as expected.

  • Re-test a "Golden Batch": If available, test a previous batch of this compound with known, consistent activity alongside the new batch. This will help determine if the issue lies with the new material or the experimental setup.

  • Perform Analytical Re-evaluation: Subject the new batch to rigorous analytical testing (see Section 3) to confirm its identity, purity, and impurity profile. Compare these results directly with the data from a previous, well-performing batch.

Q4: I've detected an unexpected peak in my HPLC/LC-MS analysis. What could it be?

An unexpected peak could be a synthesis-related impurity, a degradation product, or an artifact. Potential identities include:

  • Starting Materials or Reagents: Unreacted precursors or residual catalysts.

  • Byproducts: Molecules formed from side reactions during synthesis. For piperlongumine analogs, this can include isomers or products of incomplete reactions.[8][9]

  • Degradation Products: Resulting from oxidation, hydrolysis, or photolysis of this compound. The double bonds in the molecule could be susceptible to such changes.[8][10]

  • Isomers: Structural or stereoisomers that were not fully separated during purification.

Further characterization using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary to elucidate the structure of the unknown peak.

Q5: What are the best practices for storing this compound to ensure its stability?

To minimize degradation, proper storage is crucial. Stability is often affected by temperature, humidity, and light.[5][6]

  • Temperature: Store at or below the recommended temperature (e.g., -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the compound is sensitive.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

  • Solubilization: If stored in solution, use a stable, anhydrous solvent. Be aware that stability in solution can be different from stability as a solid. It is recommended to prepare solutions fresh for each experiment.

Section 2: Troubleshooting Guides

Guide 1: Inconsistent Biological Assay Results

If you are observing high variability in your biological data (e.g., IC50 values, apoptosis rates), use the following workflow to diagnose the issue.

G Start Inconsistent Biological Assay Results Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Assay Step 2: Scrutinize Assay Protocol Start->Check_Assay Check_System Step 3: Evaluate Biological System Start->Check_System Purity A. Check Purity & Identity (HPLC, LC-MS) Check_Compound->Purity Different Batch? Solubility B. Confirm Solubility & Stability in Assay Medium Check_Compound->Solubility Storage C. Review Storage Conditions & Handling Check_Compound->Storage Reagents A. Verify Reagent Quality & Concentration Check_Assay->Reagents Protocol_Dev B. Check for Protocol Deviations Check_Assay->Protocol_Dev Controls C. Analyze Control Performance (Positive/Negative) Check_Assay->Controls Cells A. Check Cell Health & Passage Number Check_System->Cells Contamination B. Test for Contamination (e.g., Mycoplasma) Check_System->Contamination Conclusion Identify & Resolve Root Cause Storage->Conclusion Controls->Conclusion Contamination->Conclusion

Caption: Workflow for troubleshooting inconsistent biological results.

Guide 2: Analytical Discrepancies

When analytical tests like HPLC show new peaks or shifts in retention time, a logical approach is needed to identify the source.

G Impurity Identification Logic Start Analytical Discrepancy Detected (e.g., New HPLC Peak) Step1 Step 1: Mass Spectrometry (LC-MS) Determine Molecular Weight (MW) Start->Step1 Step2 Step 2: High-Resolution MS (HRMS/MS-MS) Determine Elemental Formula & Fragmentation Step1->Step2 Step3 Step 3: Database & Literature Search Match MW/Formula to Known Impurities Step2->Step3 Step4 Step 4: NMR Spectroscopy Elucidate Chemical Structure Step3->Step4 No Match Found Result1 {Known Impurity | Degradant, Byproduct, or Reagent} Step3->Result1 Match Found Result2 {Novel Compound | Requires Full Characterization} Step4->Result2 Conclusion Update Specification & Adjust Synthesis/Storage Protocol Result1->Conclusion Result2->Conclusion

Caption: Logical workflow for identifying unknown analytical peaks.

Section 3: Standardized Experimental Protocols

Consistent use of validated analytical methods is key to managing batch variability.[11]

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and quantify impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

  • Analysis: Calculate purity as the percentage of the main peak area relative to the total peak area of all components.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: Use the same method as described in Protocol 1.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Expected Mass: The expected monoisotopic mass for C16H21NO3 is ~275.15. The observed ion should be the protonated molecule [M+H]+ at m/z ~276.16.

  • Analysis: Confirm that the major peak in the chromatogram corresponds to the expected mass-to-charge ratio for this compound.

Protocol 3: Biological Activity Assessment using an MTT Cell Viability Assay
  • Objective: To determine the cytotoxic activity (IC50) of this compound on a cancer cell line (e.g., MCF-7, HCT-116).[12][13][14]

  • Materials: 96-well plates, cancer cell line, culture medium, this compound, DMSO, MTT reagent (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

    • Replace the medium in the cell plate with the medium containing the different drug concentrations.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and use a non-linear regression model to determine the IC50 value.

Section 4: Data Management and Comparison

Maintaining a centralized record of data for each batch is essential for identifying trends and managing variability.

Table 4: Sample Data Comparison - Analytical Profile

Batch ID Date Received Appearance HPLC Purity (%) LC-MS [M+H]+ (m/z) Major Impurity (%)
DHP-2025-01 2025-01-15 White powder 99.2% 276.16 0.4% (at RT 15.2 min)
DHP-2025-02 2025-04-20 White powder 98.5% 276.15 0.8% (at RT 15.2 min)

| DHP-2025-03 | 2025-07-10 | Off-white powder| 95.1% | 276.16 | 2.5% (at RT 18.1 min) |

Table 5: Sample Data Comparison - Biological Activity

Batch ID Cell Line Assay Date IC50 (µM) 95% Confidence Interval Notes
DHP-2025-01 MCF-7 2025-01-20 5.2 4.8 - 5.6 Reference Batch
DHP-2025-02 MCF-7 2025-04-25 5.8 5.3 - 6.4 Within acceptable range

| DHP-2025-03 | MCF-7 | 2025-07-15 | 15.7 | 14.1 - 17.5 | Activity significantly lower |

Section 5: Relevant Signaling Pathways

This compound is an analog of Piperlongumine, which is known to induce reactive oxygen species (ROS) and modulate several key signaling pathways involved in cancer cell survival and apoptosis, such as the PI3K/Akt and NF-κB pathways.[15][16][17][18][19] Understanding these pathways can help in designing mechanistic studies and interpreting biological data.

G Hypothetical Signaling Pathway for this compound cluster_pathways cluster_outcomes DHP This compound ROS Cellular ROS (Reactive Oxygen Species) DHP->ROS Induces PI3K PI3K ROS->PI3K Inhibits NFkB NF-κB ROS->NFkB Inhibits Akt Akt (Protein Kinase B) PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes NFkB->Proliferation Promotes

Caption: A hypothetical ROS-mediated signaling pathway.

References

Technical Support Center: Accurate Quantification of 4,5-Dihydropiperlonguminine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 4,5-Dihydropiperlonguminine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following information is intended for researchers, scientists, and drug development professionals to refine their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a suitable analytical technique for quantifying this compound in plasma?

A1: A highly suitable technique is Ultra-Fast Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (UFLC-ESI-MS/MS). This method offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological matrices like plasma.[1][2]

Q2: What are the key parameters for developing an LC-MS/MS method for this compound?

A2: Key parameters to define and optimize include:

  • Liquid Chromatography (LC): A C18 column is a good starting point for separation. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is often effective for similar compounds.[1][2][3]

  • Mass Spectrometry (MS): Positive electrospray ionization (ESI) is recommended. The Multiple Reaction Monitoring (MRM) mode should be used for quantification, which involves selecting a specific precursor ion (Q1) and a product ion (Q3) for the analyte and the internal standard. For this compound (MW: 275.34 g/mol ), the protonated molecule [M+H]⁺ at m/z 276.2 would be a suitable precursor ion. A likely product ion, based on the fragmentation of similar piperamides, is m/z 135.1, corresponding to the methylenedioxybenzyl moiety.[2][3]

Q3: How should I prepare plasma samples for analysis?

A3: A simple and effective method is protein precipitation. Adding a cold organic solvent like a 1:1 (v/v) mixture of methanol and acetonitrile to the plasma sample will precipitate the majority of proteins.[1][2] After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system.

Q4: What should I consider when selecting an internal standard (IS)?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., with deuterium or ¹³C). If this is not available, a structural analog with similar chemical properties and chromatographic behavior can be used. Terfenadine has been successfully used as an internal standard for the analysis of other piperlongumine derivatives.[1][2] The IS helps to correct for variability during sample preparation and analysis.

Q5: What are the essential validation parameters for this bioanalytical method?

A5: According to regulatory guidelines, the method should be validated for:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of the analyte and IS.

  • Linearity and Range: Demonstrating a linear relationship between the detector response and the concentration of the analyte over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, and long-term storage).[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Analyte Signal Inefficient extractionOptimize the protein precipitation protocol (e.g., solvent-to-plasma ratio, vortexing time, centrifugation speed and time).
Analyte instabilityThis compound may be unstable at neutral or high pH. Ensure plasma samples are kept on ice during preparation and consider acidifying the reconstitution solvent. For piperlongumine, maximum stability is observed around pH 4.[4]
Incorrect MS/MS parametersInfuse a standard solution of this compound to optimize the precursor and product ions (Q1/Q3 transitions) and collision energy.
High Signal Variability (Poor Precision) Inconsistent sample preparationEnsure precise and consistent pipetting of plasma, precipitation solvent, and internal standard. Use an automated liquid handler if available.
Matrix effectsDilute the sample extract with the initial mobile phase. Evaluate different extraction techniques like liquid-liquid extraction or solid-phase extraction.
Internal standard issuesEnsure the internal standard is added to all samples, including calibration standards and quality controls, at a consistent concentration early in the sample preparation process.
Peak Tailing or Splitting Column contaminationFlush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Incompatible sample solventThe solvent used to reconstitute the sample extract should be similar in composition to the initial mobile phase.
Shift in Retention Time Change in mobile phase compositionPrepare fresh mobile phase daily and ensure proper mixing of the components.
Column degradationUse a guard column to protect the analytical column. If retention times consistently shift, the column may need to be replaced.
Carryover Contamination in the autosamplerImplement a needle wash step with a strong organic solvent in the autosampler sequence. Inject a blank sample after a high-concentration sample to check for carryover.

Quantitative Data Summary

The following table presents hypothetical yet realistic performance characteristics for a validated LC-MS/MS method for this compound in plasma, based on typical values for similar assays.[1][2]

Parameter Result
Linearity Range 0.5 - 500 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) ≤ 10.5%
Inter-day Precision (%RSD) ≤ 12.1%
Accuracy (%Bias) ± 15%
Recovery 85 - 110%
Matrix Effect Minimal (within acceptable limits)
Stability Stable for at least 3 freeze-thaw cycles and for 1 month at -80°C.

Experimental Protocols

Proposed LC-MS/MS Method for this compound

This proposed method is a starting point and requires full validation.

1. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 20 µL of internal standard working solution (e.g., Terfenadine at 100 ng/mL in methanol).

  • Add 400 µL of cold protein precipitation solvent (1:1 methanol:acetonitrile).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

  • System: UFLC system

  • Column: C18 column (e.g., Phenomenex Gemini 50 x 2.0 mm, 3 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Mass Spectrometry Conditions

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Proposed):

    • This compound: Q1: 276.2 m/z → Q3: 135.1 m/z

    • Terfenadine (IS): Q1: 472.4 m/z → Q3: 436.4 m/z

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_solvent Add Precipitation Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute injection Inject into UFLC reconstitute->injection separation Chromatographic Separation (C18) injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection (Q1/Q3) ionization->detection quantification Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_pathway start Poor/Inconsistent Results no_signal No/Low Signal start->no_signal poor_precision Poor Precision start->poor_precision bad_peak_shape Bad Peak Shape start->bad_peak_shape check_ms Check MS/MS Parameters no_signal->check_ms check_extraction Optimize Extraction no_signal->check_extraction check_stability Assess Analyte Stability no_signal->check_stability check_pipetting Verify Pipetting poor_precision->check_pipetting check_matrix Investigate Matrix Effects poor_precision->check_matrix check_column Check Column Health bad_peak_shape->check_column check_solvent Check Reconstitution Solvent bad_peak_shape->check_solvent

Caption: Troubleshooting decision pathway for method refinement.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Piperlongumine and its Saturated Analog, 4,5-Dihydropiperlonguminine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting biological activities of piperlongumine and its hydrogenated derivative, 4,5-Dihydropiperlonguminine. This report synthesizes experimental data to elucidate their mechanisms of action and comparative efficacy, particularly in the context of anticancer research.

Piperlongumine (PL), a natural alkaloid isolated from the long pepper (Piper longum), has garnered significant attention in the scientific community for its potent and selective anticancer properties.[1] In contrast, its saturated analog, this compound, in which the α,β-unsaturated lactam is reduced, exhibits markedly different biological activity. This guide provides a detailed comparison of these two compounds, focusing on their efficacy, mechanisms of action, and the structural determinants of their activity.

Quantitative Efficacy Comparison

The cytotoxic effects of piperlongumine have been extensively evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. While direct IC50 values for this compound in cancer cell lines are not widely reported in the literature, structure-activity relationship (SAR) studies of piperlongumine analogs consistently indicate that saturation of the C2-C3 double bond dramatically reduces or abrogates its cytotoxic and ROS-inducing activities.[2]

Cancer Cell LinePiperlongumine IC50 (µM)This compound IC50 (µM)Reference
A549 (Lung)~2.5-5Not Reported (Predicted to be significantly higher)[3]
SKOV3 (Ovarian)~5Not Reported (Predicted to be significantly higher)[3]
Bel-7402/5-FU (Liver, 5-FU resistant)8.4Not Reported (Predicted to be significantly higher)[4]
Head and Neck Cancer (HNC) Cells<15Not Reported (Predicted to be significantly higher)[5][6]

Mechanism of Action: A Tale of Two Double Bonds

The primary mechanism underpinning the anticancer efficacy of piperlongumine is the induction of oxidative stress through the generation of reactive oxygen species (ROS) selectively in cancer cells.[1][7][8] This ROS accumulation disrupts cellular redox balance, leading to lipid peroxidation, loss of mitochondrial membrane potential, and ultimately, cell cycle arrest and apoptosis.[3]

Structure-activity relationship studies have pinpointed the two Michael acceptor sites in piperlongumine, the C2-C3 and C7-C8 double bonds, as critical for its biological activity. The electrophilicity of the C2-C3 olefin in the lactam ring is considered particularly crucial for its ability to induce ROS and subsequent cell death.[2][9]

In this compound, the saturation of the C2-C3 double bond eliminates this key electrophilic site. This structural modification is predicted to severely impair its ability to interact with cellular nucleophiles, such as glutathione (GSH), and inhibit enzymes like thioredoxin reductase (TrxR), which are central to piperlongumine's ROS-mediated anticancer effects.[3][4] Consequently, this compound is expected to be significantly less potent, if not inactive, as an anticancer agent compared to piperlongumine.

Signaling Pathways

Piperlongumine has been shown to modulate a variety of signaling pathways involved in cancer cell proliferation, survival, and apoptosis. A key pathway affected is the ROS-dependent downregulation of specificity protein (Sp) transcription factors and the inhibition of the PI3K/Akt/mTOR pathway.[7]

Piperlongumine_Signaling_Pathway Piperlongumine Piperlongumine ROS ↑ Reactive Oxygen Species (ROS) Piperlongumine->ROS TrxR_inhibition Thioredoxin Reductase (TrxR) Inhibition Piperlongumine->TrxR_inhibition GSH_depletion ↓ Glutathione (GSH) ROS->GSH_depletion Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest ROS->CellCycleArrest PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Inhibition ROS->PI3K_Akt_mTOR TrxR_inhibition->ROS PI3K_Akt_mTOR->Apoptosis PI3K_Akt_mTOR->CellCycleArrest

Caption: Piperlongumine's signaling cascade.

Given the dependence of these signaling events on ROS production, it is highly probable that this compound does not significantly engage these pathways due to its inability to effectively generate ROS.

Experimental Protocols

To facilitate further research and verification of the findings presented, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, SKOV3) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of piperlongumine or this compound for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Intracellular ROS Measurement
  • Cell Treatment: Treat cells with the test compounds for a specified period.

  • DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, PARP, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell_Culture Cancer Cell Lines (e.g., A549, SKOV3) Treatment Treatment with Piperlongumine or This compound Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay ROS_Assay ROS Production (DCFH-DA) Treatment->ROS_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Analysis

Caption: Workflow for in vitro efficacy testing.

Conclusion

The available evidence strongly indicates that piperlongumine is a potent anticancer agent with a well-defined mechanism of action centered on ROS production. In stark contrast, its saturated analog, this compound, is predicted to be largely inactive due to the absence of the critical C2-C3 double bond. This comparative analysis underscores the importance of the α,β-unsaturated lactam moiety for the biological activity of piperlongumine and provides a clear rationale for focusing drug development efforts on analogs that retain this key structural feature. Further direct experimental comparisons are warranted to definitively quantify the difference in efficacy between these two compounds.

References

Cross-Validation of Analytical Methods for 4,5-Dihydropiperlonguminine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 4,5-Dihydropiperlonguminine (DPPL), a naturally occurring alkaloid found in Piper longum L. As interest in the pharmacological properties of piperlongumine and its analogues grows, robust and validated analytical methods are crucial for researchers, scientists, and drug development professionals. This document details a sensitive Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the simultaneous determination of DPPL and other alkaloids. While a direct cross-validation study with an alternative method for DPPL was not found in the public literature, this guide presents a comparative analysis with a validated High-Performance Liquid Chromatography (HPLC) method for a structurally related piperidone analogue. This comparison offers insights into the relative performance of different analytical techniques for this class of compounds.

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of two distinct methods, offering a comparison between a highly sensitive mass spectrometry-based method and a more conventional UV-detection-based HPLC method for related compounds.

ParameterUFLC-MS/MS for this compound (DPPL)HPLC-UV for Piperidone Analogue of Curcumin (PAC)
Instrumentation UFLC system coupled with a triple quadrupole mass spectrometerHPLC system with a UV detector
Column Phenomenex Gemini C18 (50 mm × 2.00 mm, 5 μm)[1]C18 column[2]
Mobile Phase Gradient elution with 0.1% formic acid in water and acetonitrile[1]Isocratic elution
Linearity (r) > 0.995[1]> 0.99[2]
Concentration Range 0.20–5000 ng/mL[1]100–10000 μg/mL[2]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 0.20 ng/mL13.1 ng/mL[2]
Limit of Quantification (LOQ) 0.20 ng/mL3.9 ng/mL[2]
Precision (RSD%) Within 15% for high- and medium-levels, within 20% for low-level[1]4.0% - 4.8%[2]
Accuracy 80% to 120%[1]Not explicitly stated in the provided abstract
Recovery 81.10–103.72%[1]Not explicitly stated in the provided abstract
Run Time 4.5 minutes[1]7 minutes[2]

Experimental Protocols

UFLC-MS/MS Method for this compound

This method was developed for the simultaneous determination of five alkaloids, including DPPL, in rat plasma.

Instrumentation and Conditions:

  • LC System: Shimadzu LC-20A series UFLC system[1].

  • Column: Phenomenex Gemini C18 (50 mm × 2.00 mm, 5 μm)[1].

  • Mobile Phase: A gradient system consisting of 0.1% formic acid in water (A) and acetonitrile (B)[1].

  • Mass Spectrometry: Detection was performed using a mass spectrometer in ESI positive ion mode[1].

  • Ion Spray Voltage: 5000 V[1].

  • Capillary Temperature: 550 °C[1].

  • Collision Energy for DPPL: 32 eV[1].

  • Retention Time for DPPL: 2.47 minutes[1].

Sample Preparation (Protein Precipitation): The protein precipitation method was utilized for sample preparation, which was found to be effective and stable with matrix effects ranging from 90.63% to 104.52%[1].

Validation Parameters:

  • Linearity: The method demonstrated excellent linearity with a correlation coefficient (R) greater than 0.995 over the concentration range of 0.20–5000 ng/mL[1].

  • Precision and Accuracy: The relative standard deviation (RSD) for precision was within 15% for high and medium quality control samples and within 20% for low-level samples. The accuracy ranged from 80% to 120%[1].

  • Recovery and Matrix Effect: The extraction recoveries were between 81.10% and 103.72%[1].

  • Stability: The stability of the analytes in rat plasma was confirmed under various conditions, including three freeze-thaw cycles, storage at -80°C for 30 days, 4°C for 48 hours, and 20°C for 4 hours, with a relative error (RE) of less than 15%[1].

HPLC-UV Method for a Piperidone Analogue of Curcumin (PAC)

This method was developed and validated for the determination of a piperidone analogue of curcumin.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column[2].

  • Detection Wavelength: Not specified in the provided abstract.

  • Run Time: 7 minutes[2].

  • Retention Time: 5.8 ± 0.92 minutes[2].

Validation Parameters:

  • Linearity: A linear relationship with r > 0.99 was observed over the concentration range of 100–10000 μg/mL[2].

  • Limit of Detection (LOD): 13.1 ng/mL[2].

  • Limit of Quantification (LOQ): 3.9 ng/mL, with a relative standard deviation of 4.8% and 4.0%[2].

  • Robustness: The method was validated for robustness[2].

Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods. This process ensures that both methods provide comparable and reliable results.

Cross_Validation_Workflow cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation A_dev Method A Development A_val Method A Validation A_dev->A_val Sample_Prep Prepare Identical Sample Sets A_val->Sample_Prep B_dev Method B Development B_val Method B Validation B_dev->B_val B_val->Sample_Prep Analysis_A Analyze with Method A Sample_Prep->Analysis_A Analysis_B Analyze with Method B Sample_Prep->Analysis_B Data_Comp Compare Results (e.g., Bland-Altman plot) Analysis_A->Data_Comp Analysis_B->Data_Comp Conclusion Assess Agreement & Bias Data_Comp->Conclusion

Caption: Workflow for analytical method cross-validation.

Hypothetical Signaling Pathway for Piperlongumine Analogs

Piperlongumine and its analogs have been investigated for their potential to inhibit inflammatory responses. The diagram below illustrates a simplified representation of the IL-1β and NF-κB signaling pathway, which is a common target in such studies.

Signaling_Pathway PL_analog Piperlongumine Analogue (e.g., this compound) IKK_complex IKK Complex PL_analog->IKK_complex Inhibition IL1R IL-1 Receptor MyD88 MyD88 IL1R->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression IL1b IL-1β IL1b->IL1R

Caption: Simplified IL-1β/NF-κB signaling pathway.

References

A Comparative Analysis of 4,5-Dihydropiperlonguminine and Other Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, natural products remain a vital source of novel therapeutic agents, particularly in oncology. This guide provides a comparative study of 4,5-Dihydropiperlonguminine and two other well-characterized natural products, Piperlongumine and Curcumin, focusing on their cytotoxic activities against cancer cells. While this compound is a known natural compound, a comprehensive review of current scientific literature reveals a notable absence of published experimental data regarding its specific anticancer and cytotoxic properties.

Conversely, its structural analog, Piperlongumine, has been extensively studied and demonstrates significant anticancer potential. This comparison will, therefore, leverage the robust dataset available for Piperlongumine and Curcumin to establish a benchmark for evaluating the potential of related compounds. The structural difference between this compound and Piperlongumine, specifically the saturation of a key double bond, will be a central point of discussion regarding structure-activity relationships.

Comparative Cytotoxicity of Natural Products

The cytotoxic effects of Piperlongumine and Curcumin have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, is a key parameter in these assessments. Lower IC₅₀ values indicate higher potency.

CompoundCell LineCancer TypeIC₅₀ (µM)Exposure Time (h)
Piperlongumine WROFollicular Thyroid Cancer10.2424
WROFollicular Thyroid Cancer5.6848
IHH-4Papillary Thyroid Cancer2.5148
8505cAnaplastic Thyroid Cancer3.4248
KMH-2Anaplastic Thyroid Cancer2.0748
SW-480Colorectal Cancer3Not Specified
HT-29Colorectal Cancer4Not Specified
HeLaCervical Cancer2.7 - 7.1Not Specified
Curcumin MCF-7Breast Cancer (ER+)1.32Not Specified
T47DBreast Cancer (ER+)2.07Not Specified
MDA-MB-231Breast Cancer (Triple-Negative)11.32Not Specified
MDA-MB-468Breast Cancer (Triple-Negative)18.61Not Specified
SW480Colorectal Cancer10.2672
HT-29Colorectal Cancer13.3172
HCT116Colorectal Cancer12.5472
A549Lung Cancer3324

This table summarizes IC₅₀ values from multiple sources for Piperlongumine[1][2][3][4] and Curcumin[5][6][7][8]. Experimental conditions may vary between studies.

Mechanistic Insights: The Role of Reactive Oxygen Species (ROS)

A primary mechanism underlying the anticancer activity of Piperlongumine is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within cancer cells.[2] This selective accumulation of ROS disrupts cellular redox balance, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1]

The dihydropyridinone moiety in Piperlongumine is believed to be crucial for this activity. The saturation of the C4-C5 double bond in this compound may alter its electrophilicity and its ability to interact with cellular thiols, potentially reducing its capacity to induce ROS and exert cytotoxic effects. This highlights the importance of specific structural features in defining the biological activity of natural products.

Curcumin also modulates intracellular ROS levels, contributing to its anticancer effects, alongside its well-documented role in inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[5]

Below is a diagram illustrating the general ROS-mediated apoptotic pathway induced by compounds like Piperlongumine.

ROS_Pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell Natural_Product Piperlongumine ROS ↑ Reactive Oxygen Species (ROS) Natural_Product->ROS Enters cell Mitochondria Mitochondrial Stress ROS->Mitochondria Induces DNA_Damage DNA Damage ROS->DNA_Damage Causes Apoptosis_Pathway Caspase Activation (e.g., Caspase-3) Mitochondria->Apoptosis_Pathway Activates DNA_Damage->Apoptosis_Pathway Triggers Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Leads to

Caption: ROS-mediated apoptotic signaling pathway.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: the MTT assay for cell viability and Western blotting for protein analysis.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10][11]

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 3,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[12]

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Piperlongumine, Curcumin) and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).[13]

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[14] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[11]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.

The workflow for a typical cytotoxicity assay is depicted below.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Natural Product (Varying Concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent & Incubate (4 hours) C->D E 5. Add Solubilizer (e.g., DMSO) D->E F 6. Read Absorbance (~570nm) E->F G 7. Calculate IC₅₀ F->G

Caption: General workflow for an MTT cytotoxicity assay.

Apoptosis Detection (Western Blotting)

Western blotting is used to detect specific proteins in a sample, providing insights into apoptotic pathways by measuring the levels of key regulatory proteins.[15][16]

Methodology:

  • Protein Extraction: Following treatment with the test compound, cells are harvested and lysed using a specialized buffer to extract total cellular proteins.[17]

  • Protein Quantification: The concentration of protein in each lysate is determined using a method like the Bradford assay to ensure equal loading.[17]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).[16]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The signal is captured on X-ray film or with a digital imager.[18]

  • Analysis: The intensity of the bands corresponding to the target proteins is quantified to determine changes in their expression levels, which can indicate the activation of apoptosis.[16]

References

In Vivo Validation of Piperlongumine and its Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of the In Vivo Performance of Piperlongumine and Related Compounds in Preclinical Cancer Models

Comparative Performance of Piperlongumine and Alternatives

Piperlongumine's primary mechanism of action involves the selective induction of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[3][4] This targeted approach makes it a promising candidate for cancer therapy, with studies showing its efficacy in various cancer types, including prostate, lung, and thyroid cancers.[1][5] In preclinical in vivo models, piperlongumine has been shown to inhibit tumor growth and, in some cases, enhance the efficacy of standard chemotherapeutic drugs like cisplatin.[1][4]

For the purpose of this guide, we will compare the in vivo performance of piperlongumine with a standard chemotherapeutic agent, cisplatin, which is often used in combination with piperlongumine.

Compound/TreatmentCancer ModelAnimal ModelDosageTumor Growth InhibitionKey Findings
Piperlongumine Head and Neck CancerXenograft Mouse ModelNot SpecifiedSignificantSelectively killed HNC cells and increased cisplatin antitumor activity.[4]
Piperlongumine Lung CancerXenograft Mouse ModelNot SpecifiedSignificantModulated the NF-κB signaling pathway to inhibit tumor growth.[1]
Piperlongumine Thyroid CancerXenograft Mouse ModelNot SpecifiedSignificantInhibited tumorigenesis and was found to be safe in vivo.[5]
Piperlongumine Gastric CancerXenotransplant Model4 and 12 mg/kg (intraperitoneal)Significant reduction in tumor volume and weightSelectively inhibits cancer cells through increased ROS and enzyme inactivation.[6]
Piperlongumine Lung CancerLewis Lung Cancer Subcutaneous XenograftNot SpecifiedSignificant reduction in tumor volumeSuppresses lung cancer growth by inducing endoplasmic reticulum stress.[7]
Cisplatin Head and Neck CancerXenograft Mouse ModelNot SpecifiedSynergistic effect with PiperlongumineCombination therapy was more effective than either agent alone.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments involving piperlongumine.

Xenograft Mouse Model for Tumor Growth Inhibition

  • Cell Culture: Human cancer cell lines (e.g., head and neck, lung, or thyroid cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor xenografts.[6]

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in a small volume of saline or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomly assigned to treatment groups. Piperlongumine, a vehicle control, and/or other therapeutic agents are administered via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined schedule and dosage.[6]

  • Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. Tumors are then excised and weighed.

  • Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare tumor growth inhibition between treatment groups.

Signaling Pathways and Experimental Workflows

Piperlongumine's Mechanism of Action: ROS-Induced Apoptosis

Piperlongumine selectively increases ROS levels in cancer cells, which have a higher basal level of oxidative stress compared to normal cells. This surge in ROS disrupts cellular homeostasis and activates downstream signaling pathways that lead to apoptosis (programmed cell death).

Piperlongumine_Mechanism Piperlongumine Piperlongumine Cancer_Cell Cancer Cell Piperlongumine->Cancer_Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cancer_Cell->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Triggers

Piperlongumine induces ROS in cancer cells, leading to apoptosis.

In Vivo Xenograft Experiment Workflow

The following diagram illustrates the typical workflow for an in vivo study evaluating the anti-tumor efficacy of a compound using a xenograft mouse model.

Xenograft_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Cancer Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth (to ~100-200 mm³) B->C D Randomization into Treatment Groups C->D E Drug Administration (e.g., Piperlongumine) D->E F Tumor Volume Measurement E->F Repeated G Tumor Excision and Weight Measurement F->G H Statistical Analysis G->H I Conclusion on Efficacy H->I

Workflow of an in vivo xenograft study.

Key Signaling Pathways Modulated by Piperlongumine

Piperlongumine has been shown to modulate several key signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[1] The inhibition of these pathways contributes to the anti-proliferative and pro-apoptotic effects of piperlongumine.

Signaling_Pathways cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Piperlongumine Piperlongumine PI3K_Akt_mTOR PI3K/Akt/mTOR Piperlongumine->PI3K_Akt_mTOR Inhibits NF_kB NF-κB Piperlongumine->NF_kB Inhibits JAK_STAT JAK/STAT Piperlongumine->JAK_STAT Inhibits Proliferation ↓ Proliferation PI3K_Akt_mTOR->Proliferation Apoptosis_outcome ↑ Apoptosis PI3K_Akt_mTOR->Apoptosis_outcome NF_kB->Proliferation Metastasis ↓ Metastasis NF_kB->Metastasis JAK_STAT->Proliferation

References

Independent Replication of 4,5-Dihydropiperlonguminine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a notable scarcity of independent studies specifically investigating the biological effects of isolated 4,5-Dihydropiperlonguminine. While this compound is recognized as a constituent of Piper longum (long pepper), research has predominantly focused on the broader extracts of the plant or its more abundant and potent analogue, piperlongumine. Consequently, a direct comparison guide based on independently replicated experimental data for this compound cannot be constructed at this time.

This guide, therefore, provides a comparative overview of the well-documented biological effects of piperlongumine, which, due to its structural similarity, may offer insights into the potential activities of this compound. The information presented is intended to serve as a foundational resource for researchers interested in pursuing studies on this less-explored compound.

Comparison with a Structurally Similar Alternative: Piperlongumine

Given the lack of specific data for this compound, this section details the established biological activities of piperlongumine, a closely related alkaloid. These findings may serve as a basis for hypothesizing and testing the effects of this compound.

Anti-Cancer Activity

Piperlongumine has demonstrated significant anti-cancer properties across a variety of cancer cell lines. A recurring theme in the research is its ability to selectively induce apoptosis in cancer cells while having minimal effect on normal cells.[1][2] This selectivity is often attributed to the induction of reactive oxygen species (ROS).[1][2]

Cancer Cell LineIC50 (µM) of PiperlongumineNoteworthy FindingsReference
Human Thyroid Cancer (IHH-4)~2.5 (48h)Induces cell cycle arrest and apoptosis via the ROS/Akt pathway.[1][1]
Human Thyroid Cancer (8505c)~3.0 (48h)Dose-dependent inhibition of cell proliferation.[1][1]
Human Thyroid Cancer (KMH-2)~2.0 (48h)Activation of caspase-9, caspase-3, and PARP.[1][1]
Human Cervical Cancer (SiHa)Not specifiedPromotes apoptosis, increases nuclear condensation, and reduces mitochondrial membrane potential.[3][3]
Human Lung Cancer (A549)Not specifiedAnalogs of piperlongumine induce apoptosis by enhancing ROS generation.[4][4]
Anti-Inflammatory Activity

The anti-inflammatory effects of Piper longum extracts have been documented, and piperlongumine is considered a key contributor to this activity. The primary mechanism involves the inhibition of pro-inflammatory signaling pathways.

Experimental ModelKey Findings for Piperlongumine/Piper longum ExtractReference
LPS-stimulated RAW 264.7 macrophagesMethanolic extract of Piper longum exhibits anti-inflammatory effects by regulating the MAPK family of proteins.[4][4]
General Inflammation ModelsPiperlongumine has been reported to possess anti-inflammatory properties.[2][2]

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies commonly used for evaluating the anti-cancer and anti-inflammatory effects of natural compounds like piperlongumine. These can be adapted for the study of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compound for 1 hour.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

  • Nitrite Measurement: The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.

Signaling Pathways (Hypothesized for this compound based on Piperlongumine Data)

The following diagrams illustrate the signaling pathways known to be modulated by piperlongumine. It is plausible that this compound interacts with similar pathways, a hypothesis that awaits experimental verification.

G cluster_akt Piperlongumine Piperlongumine ROS ↑ Reactive Oxygen Species (ROS) Piperlongumine->ROS Caspase9 Caspase-9 Akt Akt ROS->Akt inhibits pAkt p-Akt (inactivated) Akt->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis leads to

Caption: Piperlongumine-induced apoptotic pathway via ROS and Akt signaling.

G LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Piperlongumine Piperlongumine (hypothesized for 4,5-DHP) Piperlongumine->MAPK inhibits Piperlongumine->NFkB inhibits ProInflammatory_Mediators Pro-inflammatory Mediators (NO, IL-6, TNF-α) MAPK->ProInflammatory_Mediators induces NFkB->ProInflammatory_Mediators induces

Caption: Inhibition of inflammatory pathways by piperlongumine.

Future Directions

The current body of research strongly indicates that this compound is an understudied compound with potential biological activities. To build a comprehensive understanding and enable comparative analyses, the following steps are recommended for the research community:

  • Isolation and Purification: Develop efficient methods for isolating or synthesizing pure this compound to facilitate dedicated biological studies.

  • In Vitro Screening: Conduct comprehensive in vitro assays to evaluate its cytotoxic effects on a panel of cancer cell lines and its anti-inflammatory potential in relevant cellular models.

  • Comparative Studies: Perform head-to-head studies comparing the potency and mechanisms of action of this compound with piperlongumine and other relevant compounds.

  • Independent Replication: Encourage multiple independent research groups to validate initial findings to establish a robust and reliable dataset on its biological effects.

  • Mechanism of Action Studies: Investigate the specific molecular targets and signaling pathways modulated by this compound.

By pursuing these research avenues, a clearer picture of the therapeutic potential of this compound will emerge, allowing for the future creation of the detailed, data-driven comparison guides that are currently lacking.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of a novel compound is as critical as evaluating its efficacy. This guide provides a comparative analysis of the safety profile of 4,5-Dihydropiperlonguminine and its parent compound, piperlongumine, supported by experimental data from publicly available literature. Due to the limited direct safety data on this compound, this guide leverages the extensive research on piperlongumine and its analogs to infer a potential safety and toxicity profile.

Piperlongumine (PL), a natural alkaloid isolated from the long pepper plant (Piper longum), has garnered significant attention for its potent and selective anticancer activities.[1][2][3] Its proposed mechanism of action primarily involves the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells, while largely sparing normal, healthy cells.[4][5][6] this compound is a derivative of piperlongumine. While specific toxicological data for this compound is not extensively available in the public domain, its structural similarity to piperlongumine allows for a predictive comparison based on the safety profile of the parent compound and its other analogs.

Cytotoxicity Profile

Piperlongumine exhibits selective cytotoxicity against a wide range of cancer cell lines, with significantly lower toxicity towards normal cells. This selectivity is a key feature of its promising safety profile. The cytotoxic effects are often attributed to the induction of ROS.

CompoundCell LineAssayIC50 / EC50ObservationReference
PiperlongumineVarious Cancer Cell LinesMTT AssayMicromolar range (e.g., <10 µM)Selective cytotoxicity towards cancer cells.[7]
PiperlongumineNormal CellsMTT AssayHigh micromolar rangeMinimal effect on the viability of normal cells.[5]
Piperlongumine AnalogsA549 and SKOV3 cancer cellsMTT AssayVariesElectron-withdrawing groups can enhance cytotoxicity.[8]

Genotoxicity Assessment

CompoundAssayCell LineObservationReference
PiperlongumineNot specifiedBreast cancer cell linesInduced genotoxicity.[9]

Organ-Specific Toxicity

Cardiotoxicity

Cardiotoxicity, particularly the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, is a major concern in drug development. There is no specific public data on the cardiotoxicity of this compound or piperlongumine. Standard in vitro assays, such as the hERG patch-clamp assay, would be necessary to evaluate this potential liability.

Hepatotoxicity

The liver is a primary site for drug metabolism and is susceptible to toxicity. Some studies have indicated the hepatoprotective effects of Piper longum extracts, suggesting that piperlongumine may not be inherently hepatotoxic at therapeutic doses.[10] However, dedicated in vitro and in vivo hepatotoxicity studies are essential for a conclusive safety assessment.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches for safety evaluation, the following diagrams illustrate key signaling pathways affected by piperlongumine and a typical workflow for assessing in vitro cytotoxicity.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 add_compound Add test compound (e.g., this compound) incubation1->add_compound incubation2 Incubate (24-72h) add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: In Vitro Cytotoxicity (MTT Assay) Workflow.

signaling_pathway cluster_piperlongumine Piperlongumine/Analogs cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Signaling cluster_outcome Cellular Outcome PL Piperlongumine (or Analog) ROS ↑ Reactive Oxygen Species (ROS) PL->ROS NFkB ↓ NF-κB Pathway PL->NFkB ROS-independent (direct inhibition) ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Akt ↓ Akt Pathway ROS->Akt Apoptosis Apoptosis ER_Stress->Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Akt->Apoptosis NFkB->Apoptosis

Caption: Key Signaling Pathways Modulated by Piperlongumine.

Experimental Protocols

For researchers planning to conduct their own safety evaluations, detailed protocols for standard in vitro toxicity assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from control and treated cells.

  • Embedding in Agarose: Mix cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones.[7]

  • Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.[12]

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."[7]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail.

Cardiotoxicity: hERG Patch-Clamp Assay

This assay directly measures the inhibitory effect of a compound on the hERG potassium channel.

Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).[13][14]

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the hERG current.

  • Compound Application: Apply the test compound at various concentrations to the cells while recording the current.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.[15]

Hepatotoxicity: LDH Release Assay

The lactate dehydrogenase (LDH) release assay is a method to assess cell membrane integrity and cytotoxicity.

Protocol:

  • Cell Culture: Culture hepatocytes or a relevant liver cell line in a 96-well plate.

  • Compound Exposure: Treat the cells with the test compound for a specified period.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the LDH assay reagent to the supernatant. LDH released from damaged cells will catalyze the conversion of a substrate into a colored product.[16]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of LDH released.

Conclusion

While direct experimental data on the safety profile of this compound is limited, the extensive research on its parent compound, piperlongumine, provides a valuable framework for a preliminary assessment. Piperlongumine demonstrates a favorable safety profile with selective cytotoxicity towards cancer cells, primarily through the induction of ROS. However, the potential for genotoxicity, cardiotoxicity, and hepatotoxicity of this compound cannot be ruled out without direct experimental evidence. Researchers are strongly encouraged to perform comprehensive in vitro and in vivo toxicity studies, following established protocols such as those outlined in this guide, to fully characterize the safety profile of this compound before advancing it in the drug development pipeline.

References

A Comparative Analysis of Piperlongumine's Anticancer Profile Against Standard-of-Care Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the anticancer properties of Piperlongumine (PL) and its relevance in the context of standard-of-care cancer drugs. Direct comparative data for 4,5-Dihydropiperlonguminine was not available in the current literature. Therefore, Piperlongumine, a closely related and more extensively studied natural product, is used as a proxy to provide insights into potential efficacy and mechanisms. The information presented herein is intended for research and informational purposes only and does not constitute medical advice.

Introduction

Piperlongumine (PL), a natural alkaloid isolated from the long pepper (Piper longum), has garnered significant attention in oncological research for its potent and selective anticancer activities.[1][2] It has been shown to exhibit a broad spectrum of antitumor effects against various cancer cell lines and in preclinical animal models.[2][3][4] This has prompted investigations into its potential as a standalone therapeutic or as an adjuvant to sensitize cancer cells to conventional chemotherapies. This guide aims to provide a comparative benchmark of Piperlongumine against established standard-of-care drugs such as Doxorubicin, Cisplatin, and Paclitaxel, focusing on available preclinical data.

Mechanism of Action: A Focus on Reactive Oxygen Species (ROS)

Piperlongumine's primary mechanism of action revolves around the induction of oxidative stress through the generation of reactive oxygen species (ROS) selectively within cancer cells.[1][3][5] This elevated ROS level triggers a cascade of downstream events leading to cancer cell death.

dot

Piperlongumine_Mechanism Piperlongumine Piperlongumine ROS ↑ Reactive Oxygen Species (ROS) Piperlongumine->ROS Sp_TFs ↓ Sp Transcription Factors (Sp1, Sp3, Sp4) ROS->Sp_TFs JNK_Pathway ↑ JNK Pathway ROS->JNK_Pathway Akt_Pathway ↓ Akt Signaling Pathway ROS->Akt_Pathway Pro_oncogenic_Genes ↓ Pro-oncogenic Genes (c-Myc, Cyclin D1, Survivin) Sp_TFs->Pro_oncogenic_Genes Apoptosis Apoptosis Pro_oncogenic_Genes->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Pro_oncogenic_Genes->Cell_Cycle_Arrest JNK_Pathway->Apoptosis Akt_Pathway->Apoptosis

Caption: Piperlongumine's mechanism of action.

Key molecular events following Piperlongumine-induced ROS elevation include:

  • Downregulation of Specificity Protein (Sp) Transcription Factors: PL has been shown to downregulate Sp1, Sp3, and Sp4 transcription factors, which are crucial for the expression of numerous pro-oncogenic genes.[3][5]

  • Induction of Apoptosis: The increase in ROS triggers apoptotic pathways, involving the activation of c-Jun N-terminal kinase (JNK) and cleavage of poly (ADP-ribose) polymerase (PARP).[1][4]

  • Cell Cycle Arrest: Piperlongumine can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[4][6]

  • Inhibition of Pro-survival Pathways: PL has been observed to suppress the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[2]

Quantitative Comparison of In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound against cancer cell lines. The following tables summarize the available IC50 data for Piperlongumine and standard-of-care drugs in various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methods.

Table 1: IC50 Values of Piperlongumine in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Citation
PancreaticPanc1~1048[3]
LungA549~1548[3]
Kidney786-O~7.548[3]
BreastSKBR3~1048[3]
OralMC-39.3624[7]
OralHSC-48.4124[7]
ThyroidWRO10.2424[8]
ThyroidWRO5.6848[8]
GastricMKN4520-25Not Specified[9]
ColonHCT-116824[10]
ColonHCT-116648[10]

Table 2: IC50 Values of Standard-of-Care Drugs in Comparable Cancer Cell Lines

DrugCancer TypeCell LineIC50Incubation Time (h)Citation
DoxorubicinBreastMCF-78.3 µM48[11]
DoxorubicinBreastMDA-MB-2316.6 µM48[11]
DoxorubicinBreastMCF-72.5 µM24[12]
CisplatinLungA5499 ± 1.6 μM72[13]
CisplatinLungH129927 ± 4 μM72[13]
CisplatinLungA5496.59 µM72[14]
PaclitaxelBreastMCF-73.5 µMNot Specified[15]
PaclitaxelBreastMDA-MB-2310.3 µMNot Specified[15]
PaclitaxelBreastSKBR34 µMNot Specified[15]
PaclitaxelBreastMDA-MB-2312 nMNot Specified[16]

In Vivo Efficacy of Piperlongumine

Preclinical studies in animal models have demonstrated the in vivo antitumor activity of Piperlongumine.

  • Pancreatic Cancer: In an orthotopic mouse model of pancreatic cancer, the combination of gemcitabine and Piperlongumine resulted in a significant decrease in tumor weight (68%) and volume (83%) compared to the control group.[17]

  • Thyroid Cancer: A mouse xenograft study with human thyroid cancer cells showed that Piperlongumine was safe and could inhibit tumorigenesis in vivo.[4]

  • Lung Cancer: In a Lewis lung cancer subcutaneous xenograft model, Piperlongumine treatment led to a significant reduction in tumor volume.[18]

  • Gastric Cancer: In vivo experiments have shown that Piperlongumine significantly suppressed the growth of gastric tumors.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anticancer effects of Piperlongumine.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of Piperlongumine or standard-of-care drugs for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

dot

Apoptosis_Assay_Workflow start Start: Cancer Cell Culture treatment Treat with Piperlongumine or Standard Drug start->treatment harvest Harvest and Wash Cells treatment->harvest staining Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry results Results: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) flow_cytometry->results

Caption: Apoptosis assay workflow.

  • Cell Treatment: Treat cancer cells with the test compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[20]

Cell Cycle Analysis

This method uses a fluorescent dye that binds to DNA to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The available preclinical data suggests that Piperlongumine holds promise as a potent anticancer agent with a distinct mechanism of action centered on the induction of ROS. Its efficacy, as indicated by IC50 values, appears to be in a comparable micromolar range to some standard-of-care chemotherapeutics in certain cancer cell lines. Furthermore, its ability to synergize with existing drugs like cisplatin and gemcitabine highlights its potential in combination therapies.[1][17]

While these findings are encouraging, it is crucial to acknowledge that this guide provides an indirect comparison based on available literature. Head-to-head preclinical studies and eventually, well-designed clinical trials, are necessary to definitively establish the therapeutic potential of Piperlongumine and its derivatives, such as this compound, in comparison to the current standards of cancer care. Future research should also focus on optimizing drug delivery systems to enhance bioavailability and minimize potential off-target effects.

References

Safety Operating Guide

Proper Disposal of 4,5-Dihydropiperlonguminine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 4,5-Dihydropiperlonguminine is a critical aspect of laboratory safety and environmental responsibility. As a bioactive compound, improper disposal could pose risks to human health and the environment. This guide provides a procedural framework for the safe handling and disposal of waste containing this compound.

Key Disposal Considerations

The following table summarizes the essential logistical and safety information for the disposal of this compound waste.

CategoryGuidelineRationale
Waste Identification Treat as hazardous chemical waste.Due to the lack of specific toxicity data, a cautious approach is necessary to mitigate potential risks.
Personal Protective Equipment (PPE) Wear standard laboratory PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.To prevent dermal contact, inhalation, and eye exposure during handling and disposal procedures.
Waste Segregation Segregate waste streams at the point of generation. Do not mix with non-hazardous waste.To ensure proper handling and disposal by specialized waste management services and to prevent accidental chemical reactions.[1][2]
Containerization Use chemically compatible, leak-proof containers with secure lids. The original container may be used if it is in good condition.[1][2][3]To prevent spills, leaks, and environmental contamination.[1][2]
Labeling Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[1][4]To ensure proper identification for safe handling, storage, and disposal by EHS and waste management personnel.[3][4]
Storage Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) away from incompatible materials.[2][3] Use secondary containment to prevent the spread of potential spills.[1]To minimize the risk of accidents and exposure in the laboratory.
Disposal Method Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste management company.[3]To ensure compliance with federal, state, and local regulations for hazardous waste disposal.

Experimental Protocol for Waste Handling and Segregation

This protocol outlines the step-by-step procedure for managing this compound waste in a laboratory setting.

Materials:

  • Appropriate personal protective equipment (PPE)

  • Designated hazardous waste containers (solid and liquid)

  • Hazardous waste labels

  • Secondary containment bins

Procedure:

  • Waste Segregation:

    • Solid Waste: Collect contaminated solid materials such as gloves, bench paper, and disposable labware in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste:

      • Collect aqueous solutions containing this compound in a dedicated, sealed, and chemically resistant container.

      • Collect organic solvent waste containing the compound separately. Do not mix halogenated and non-halogenated solvents unless permitted by your institution's EHS guidelines.

    • Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.

  • Container Management:

    • Ensure that all waste containers are in good condition and compatible with the waste they contain.

    • Keep waste containers closed at all times, except when adding waste.[1]

  • Labeling:

    • Attach a completed hazardous waste label to each container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"[4]

      • The full chemical name(s) of the contents

      • The approximate percentages of each component

      • The date of accumulation

      • The name of the principal investigator and laboratory location

  • Storage:

    • Store the labeled waste containers in a designated Satellite Accumulation Area within the laboratory.

    • Place liquid waste containers in secondary containment to contain any potential leaks or spills.[1]

    • Ensure that incompatible waste types are segregated to prevent dangerous reactions.[4]

  • Disposal:

    • Once a waste container is full, or if it has been in storage for a designated period (consult your EHS for specific time limits), arrange for a waste pickup.

    • Complete any required institutional waste pickup forms.

    • Do not dispose of this compound waste down the drain or in the regular trash.[1][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Gloves, Paper, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Aqueous/Solvent) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) identify_waste->sharps_waste Sharps select_container Select Appropriate Waste Container solid_waste->select_container liquid_waste->select_container sharps_waste->select_container label_container Label Container with 'Hazardous Waste' & Contents select_container->label_container store_waste Store in Designated Satellite Accumulation Area (with Secondary Containment) label_container->store_waste contact_ehs Container Full or Storage Time Limit Reached? Contact EHS for Pickup store_waste->contact_ehs end End: Waste Collected by Authorized Personnel contact_ehs->end Yes

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling 4,5-Dihydropiperlonguminine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial safety and logistical information for the handling and disposal of 4,5-Dihydropiperlonguminine, a compound used in scientific research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is recommended, drawing upon safety data for the related compound Piperlonguminine and general best practices for handling chemical compounds in a laboratory setting.

Chemical Properties

PropertyValue
Molecular Formula C16H21NO3[1]
Molecular Weight 275.34 g/mol [1][2]
Appearance Solid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2]
Storage Desiccate at -20°C[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Area of Protection Required PPE Specifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
Eye and Face Protection Safety glasses with side shields or safety gogglesIn cases of potential splashing or aerosol generation, a face shield should be worn in addition to safety glasses or goggles.
Skin and Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect street clothes and skin from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilationIn cases of poor ventilation, or when handling larger quantities that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.

Operational Plan: Safe Handling in the Laboratory

Adherence to a strict operational protocol is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Clear the workspace of any unnecessary equipment or materials to prevent clutter and potential spills.

2. Handling the Compound:

  • Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • When weighing the solid, do so in a fume hood on a tared weigh boat or paper.

  • To prepare a solution, slowly add the solid to the solvent to avoid splashing. If necessary, use a sonicator to aid dissolution.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for proper disposal.

  • For larger spills, evacuate the area and follow the institution's emergency procedures.

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, absorbent materials) should be placed in a designated, sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of accumulation and the responsible researcher's name.

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are sealed to prevent leaks or spills.

4. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: General Procedure for Handling a Solid Compound

While specific experimental protocols for this compound are not detailed in the provided search results, the following general procedure can be adapted for its use in various laboratory applications.

Objective: To accurately weigh and prepare a stock solution of this compound.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Analytical balance

  • Spatula

  • Weigh boat or paper

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Don all required personal protective equipment (PPE).

  • Perform all operations within a chemical fume hood.

  • Place a clean weigh boat on the analytical balance and tare the balance.

  • Carefully transfer the desired amount of this compound solid to the weigh boat using a clean spatula.

  • Record the exact weight of the compound.

  • Carefully transfer the weighed solid to a clean, appropriately sized volumetric flask.

  • Add a small amount of the chosen solvent to the flask to dissolve the solid. Swirl gently or use a vortex mixer or sonicator to ensure complete dissolution.

  • Once the solid is fully dissolved, add the solvent to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution under the recommended conditions (e.g., -20°C).

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Prepare Solution weigh->dissolve contain_spill Contain Spill weigh->contain_spill experiment Perform Experiment dissolve->experiment dissolve->contain_spill decontaminate Decontaminate Workspace experiment->decontaminate experiment->contain_spill segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose cleanup_spill Clean Up with Absorbent contain_spill->cleanup_spill dispose_spill_waste Dispose of Spill Waste cleanup_spill->dispose_spill_waste dispose_spill_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dihydropiperlonguminine
Reactant of Route 2
4,5-Dihydropiperlonguminine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.